molecular formula C6H7BrClIN2 B1482710 (4-Bromo-2-iodo-phenyl)-hydrazine CAS No. 29654-02-2

(4-Bromo-2-iodo-phenyl)-hydrazine

Cat. No.: B1482710
CAS No.: 29654-02-2
M. Wt: 349.39 g/mol
InChI Key: KJGSJMFVUIGGRC-UHFFFAOYSA-N
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Description

(4-Bromo-2-iodo-phenyl)-hydrazine is a useful research compound. Its molecular formula is C6H7BrClIN2 and its molecular weight is 349.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-2-iodophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrIN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXDVMMONBYXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Stability and Storage of (4-Bromo-2-iodo-phenyl)-hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the factors governing the stability of (4-Bromo-2-iodo-phenyl)-hydrazine and outlines comprehensive protocols for its optimal storage and handling. The recommendations herein are designed for researchers, scientists, and professionals in drug development to ensure compound integrity, experimental reproducibility, and operational safety.

Introduction: The Imperative for Proper Stewardship

This compound is a highly functionalized aromatic hydrazine derivative. Its structural complexity, featuring a reactive hydrazine moiety and two distinct halogen substituents, makes it a valuable intermediate in synthetic chemistry, particularly in the construction of heterocyclic compounds and as a precursor for various C-C bond-forming reactions.[1] However, the very features that make this compound synthetically useful also render it susceptible to degradation if not stored and handled with the requisite scientific rigor. The presence of impurities or degradation products can lead to misleading experimental outcomes, poor reaction yields, and potential safety hazards.[2] This document serves as a foundational resource for maintaining the long-term stability and purity of this important chemical building block.

Chemical Profile and Inherent Stability Factors

The stability of this compound is intrinsically linked to its molecular structure. The primary points of reactivity and potential degradation are the hydrazine group and, to a lesser extent, the carbon-halogen bonds.

  • The Hydrazine Moiety: The -NHNH₂ group is a strong reducing agent and is highly susceptible to oxidation.[1][3] Atmospheric oxygen can oxidize the hydrazine to form various byproducts, including diazene intermediates which can further react or decompose.[1][4] This process can be catalyzed by trace metal ions and light, leading to the formation of reactive radical species.[3][5] This oxidative degradation is often the primary pathway for the loss of compound purity. Phenylhydrazine itself is known to generate aryl radicals upon slow oxidation with air, a process that underscores the inherent reactivity of this functional group.[4]

  • Halogen Substituents: The bromo and iodo groups on the phenyl ring are generally stable but can influence the electronic properties and, consequently, the reactivity of the hydrazine group. Halogenated organic compounds as a class can be sensitive to light and may have long-term environmental persistence.[6][7] While the carbon-halogen bonds in this specific molecule are robust under normal storage conditions, their presence contributes to the overall chemical profile that necessitates careful handling.

Principal Degradation Pathways and Influencing Factors

Understanding the mechanisms of degradation is critical to designing effective storage strategies. The primary external factors that compromise the stability of this compound are oxygen, light, temperature, and moisture.

Caption: Factors contributing to the degradation of this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation risks, a multi-faceted approach to storage and handling is mandatory. For many aryl hydrazine derivatives, storage as a hydrochloride salt can improve stability, as it protonates the reactive hydrazine group, making it less susceptible to oxidation.[8][9][10][11] If using the free base, the following conditions are critical.

Long-Term Storage (> 1 Month)

For optimal preservation of purity over extended periods, the following conditions should be strictly adhered to.

ParameterRecommendationRationale
Temperature -20°C to 4°CReduces the rate of chemical degradation and minimizes oxidative processes.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly inhibiting the primary oxidation pathway of the hydrazine moiety.[3][4]
Container Amber Glass Vial with PTFE-lined CapAmber glass protects the compound from light-induced degradation.[12] A PTFE-lined cap provides an inert, tight seal against moisture and air ingress.
State SolidStoring as a dry, crystalline solid minimizes mobility and reactivity compared to solutions.
Short-Term / In-Use Storage

When the compound is in active use, maintain protection as much as possible:

  • Work Environment: Handle the solid in a well-ventilated area, preferably within a fume hood or glovebox.[13]

  • Inert Gas Blanket: After dispensing the required amount, flush the container headspace with an inert gas (e.g., argon) before re-sealing.

  • Minimize Exposure: Keep the container tightly sealed when not in use. Avoid leaving it open to the atmosphere for extended periods. Limit exposure to direct sunlight or bright laboratory lights.

Assessing Compound Integrity: A Practical Workflow

Regularly verifying the purity of this compound is crucial, especially for sensitive applications. High-Performance Liquid Chromatography (HPLC) is a robust method for quantitative purity analysis.[2][14] For a rapid qualitative check, Thin-Layer Chromatography (TLC) is an invaluable tool.

Experimental Protocol: TLC Purity Assessment

This protocol provides a quick and effective method to visually assess the presence of impurities.

Materials:

  • TLC Plate (Silica gel 60 F₂₅₄)

  • Developing Chamber

  • Mobile Phase: A non-polar/polar mixture (e.g., 4:1 Hexanes:Ethyl Acetate). This may require optimization.

  • Sample Solution: Dissolve a small amount (~1 mg) of this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to make a ~1 mg/mL solution.

  • Visualization: UV lamp (254 nm), and a potassium permanganate (KMnO₄) stain.

Procedure:

  • Preparation: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm, cover with the lid, and let the atmosphere saturate for 5-10 minutes.

  • Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend near the top of the plate.

  • Visualization & Interpretation:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize under a UV lamp (254 nm) and circle any visible spots.

    • Submerge the plate in a KMnO₄ stain. The hydrazine compound and any oxidized impurities will react, appearing as yellow/brown spots on a purple background.

    • Purity Indication: A pure sample should show a single, well-defined spot. The presence of multiple spots, streaking, or significant material remaining at the baseline indicates degradation or impurities.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase (e.g., 4:1 Hexanes:EtOAc) C Spot Sample on TLC Plate Baseline A->C B Prepare Sample Solution (~1 mg/mL in DCM) B->C D Develop Plate in Saturated Chamber C->D E Dry Plate & Mark Solvent Front D->E F Visualize under UV Light (254 nm) E->F G Stain with KMnO₄ F->G H Interpret Results G->H I Single Spot? (Rf ~ constant) H->I J High Purity I->J Yes K Degradation/ Impurity Detected I->K No

Caption: Experimental workflow for assessing compound purity via TLC.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is primarily challenged by oxidation of the hydrazine functional group, a process accelerated by air, light, and heat. Strict adherence to the storage and handling protocols outlined in this guide—namely, storage at reduced temperatures under an inert atmosphere and protected from light—is essential for preserving its purity. Regular integrity checks using standard analytical techniques like TLC provide a reliable method for quality control, ensuring that the compound meets the high standards required for rigorous scientific investigation.

References

  • Vertex AI Search. (n.d.).
  • BenchChem. (2025).
  • PubMed. (n.d.). Phenylhydrazine mediated degradation of bovine serum albumin and membrane proteins of human erythrocytes.
  • Scribd. (n.d.).
  • Washington State University. (n.d.).
  • OSHA. (n.d.). HYDRAZINE Method number: Matrix: Target concentration: OSHA PEL: ACGIH TLV: Procedure: Recommended air volume and sampling.
  • ResearchGate. (2018).
  • Tech Briefs. (2020). Three Methods of Detection of Hydrazines.
  • MDPI. (2025).
  • PubChem. (n.d.). 4-Bromophenylhydrazine.
  • Sigma-Aldrich. (n.d.). 4-Bromophenylhydrazine 99 622-88-8.
  • ChemicalBook. (2026). 4-Bromophenylhydrazine hydrochloride | 622-88-8.
  • RSC Publishing. (2024).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromophenylhydrazine hydrochloride.
  • ACS Publications. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones.
  • BenchChem. (2025).
  • Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References.
  • PMC. (2016).
  • ECHEMI. (n.d.).
  • Science of Synthesis. (n.d.). Product Class 34: Arylhydrazines.
  • ECHEMI. (n.d.).
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromophenylhydrazine hydrochloride.
  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals.
  • PMC. (n.d.).
  • AccuStandard. (2024).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-nitrophenylhydrazine hydrochloride.
  • Chemsrc. (2025). (4-Bromophenyl)hydrazine hydrochloride | CAS#:622-88-8.
  • ChemSec. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). (4-bromophenyl)hydrazine hydrochloride | CAS 41931-18-4.
  • Swedish Pollutant Release and Transfer Register. (n.d.).

Sources

discovery and history of (4-Bromo-2-iodo-phenyl)-hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (4-Bromophenyl)-hydrazine: Synthesis, Properties, and Applications

A Note on the Subject Compound: Initial research revealed a lack of specific documented discovery or history for (4-Bromo-2-iodo-phenyl)-hydrazine. This technical guide will instead focus on the closely related and well-documented compound, (4-Bromophenyl)-hydrazine and its hydrochloride salt, for which a comprehensive body of scientific literature exists. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Historical Context

Phenylhydrazine and its derivatives have been cornerstones of organic synthesis since the late 19th century. Phenylhydrazine itself was first discovered in 1875 by Hermann Emil Fischer, a discovery that proved instrumental in his groundbreaking work on the structure of sugars and for which he was awarded the Nobel Prize in Chemistry in 1902.[1] Halogenated phenylhydrazines, such as (4-Bromophenyl)-hydrazine, have since become vital intermediates in the synthesis of a wide array of heterocyclic compounds, particularly indoles via the Fischer indole synthesis.

(4-Bromophenyl)-hydrazine, often used as its more stable hydrochloride salt, is a key building block in medicinal chemistry and materials science.[2] Its utility lies in the reactive hydrazine moiety, which readily participates in condensation reactions, and the bromo-substituted phenyl ring that allows for further functionalization through cross-coupling reactions.

Synthesis of (4-Bromophenyl)-hydrazine

The primary route for the synthesis of (4-Bromophenyl)-hydrazine involves a two-step process starting from 4-bromoaniline: diazotization followed by reduction.[2][3]

Reaction Mechanism

The synthesis begins with the diazotization of 4-bromoaniline. In this reaction, the primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

The subsequent step is the reduction of the diazonium salt to the corresponding hydrazine. Various reducing agents can be employed, with sodium sulfite or sodium metabisulfite being common choices in laboratory and industrial settings.[3][4] The reaction proceeds through a diazosulfonate intermediate, which is then hydrolyzed to yield the final hydrazine product.

Experimental Protocol: Synthesis of (4-Bromophenyl)-hydrazine Hydrochloride

This protocol is a synthesized representation of common laboratory procedures.[2][3][4]

Step 1: Diazotization of 4-Bromoaniline

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-bromoaniline and concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

  • Continue stirring for 1-1.5 hours at 0-5 °C to ensure complete formation of the diazonium salt solution.

Step 2: Reduction of the Diazonium Salt

  • In a separate beaker, prepare a solution of sodium metabisulfite or sodium sulfite in water and cool it to 10-15 °C.

  • Slowly add the previously prepared diazonium salt solution to the sulfite solution, maintaining the temperature and pH (typically around 7-9).[3][4]

  • After the addition is complete, allow the reaction to stir for 30 minutes.

  • The temperature is then raised, and the reaction mixture is acidified with concentrated hydrochloric acid.

  • The resulting precipitate of (4-Bromophenyl)-hydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and then with a suitable organic solvent like acetone to aid drying.[2]

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification A 4-Bromoaniline C Diazonium Salt Solution A->C 0-5 °C B NaNO2, HCl B->C E (4-Bromophenyl)-hydrazine Hydrochloride (crude) C->E 10-35 °C, pH 7-9 D Sodium Metabisulfite D->E F Recrystallization E->F G Pure (4-Bromophenyl)-hydrazine Hydrochloride F->G

Caption: Synthetic workflow for (4-Bromophenyl)-hydrazine Hydrochloride.

Physicochemical Properties and Characterization

(4-Bromophenyl)-hydrazine is typically handled as its hydrochloride salt, which is a more stable solid.

PropertyValueSource
Molecular Formula C₆H₇BrN₂ (free base), C₆H₈BrClN₂ (HCl salt)[5][6]
Molecular Weight 187.04 g/mol (free base), 223.50 g/mol (HCl salt)[5][6]
Appearance Off-white to beige powder[7]
Melting Point 220-230 °C (decomposes)[7][8]
Solubility Soluble in water[9]
Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of (4-Bromophenyl)-hydrazine.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons and the hydrazine protons.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbon atoms in the bromophenyl ring.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching of the hydrazine group and C-H and C=C stretching of the aromatic ring.

Applications in Organic Synthesis and Drug Discovery

(4-Bromophenyl)-hydrazine is a versatile reagent with numerous applications.

Fischer Indole Synthesis

The most prominent application of (4-Bromophenyl)-hydrazine is in the Fischer indole synthesis. This reaction involves the condensation of the hydrazine with a ketone or aldehyde, followed by acid-catalyzed rearrangement to form a substituted indole. The resulting bromo-substituted indoles are valuable precursors for the synthesis of various biologically active compounds.

Synthesis of Pyrazoles and Pyrazolones

(4-Bromophenyl)-hydrazine can react with 1,3-dicarbonyl compounds to yield substituted pyrazoles and pyrazolones, which are important scaffolds in medicinal chemistry, known to exhibit a range of biological activities including anti-inflammatory and analgesic properties.

Precursor for Bioactive Molecules

It serves as a starting material for the synthesis of various pharmaceuticals and agrochemicals. The bromo-substituent provides a handle for further molecular elaboration through reactions like Suzuki, Heck, and Sonogashira cross-coupling, allowing for the introduction of diverse functional groups.

Applications cluster_synthesis Synthetic Applications cluster_products Resulting Scaffolds cluster_final_applications Final Applications A (4-Bromophenyl)-hydrazine Key Reagent B Fischer Indole Synthesis A->B C Synthesis of Pyrazoles A->C D Synthesis of Pyrazolones A->D E Bromo-substituted Indoles B->E F Substituted Pyrazoles C->F G Substituted Pyrazolones D->G H Medicinal Chemistry E->H I Agrochemicals E->I J Materials Science E->J F->H G->H

Caption: Applications of (4-Bromophenyl)-hydrazine in synthesis.

Safety and Handling

(4-Bromophenyl)-hydrazine hydrochloride is classified as a hazardous substance.[7] It is corrosive and can cause severe skin burns and eye damage.[5][7]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[9]

  • Handling: Avoid dust formation. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

(4-Bromophenyl)-hydrazine, a derivative of the historically significant phenylhydrazine, is a crucial building block in modern organic synthesis. Its straightforward preparation from 4-bromoaniline and its reactivity make it an indispensable tool for the construction of a wide range of heterocyclic compounds with applications in medicinal chemistry and materials science. Understanding its synthesis, properties, and safe handling is paramount for its effective utilization in research and development.

References

  • CN102382010A. (2012). Preparation process for 4- bromo phenyl hydrazine. Google Patents.
  • CN103387515A. (2013). Preparation method of 4-bromophenylhydrazine hydrochloride. Google Patents.
  • PubChem. (n.d.). 4-Bromophenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Sivý, J., Bortňák, D., Végh, D., & Rakovský, E. (2021). Two compounds of 1-((4-bromothiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine, and 1-((4-bromo-5-methylthiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine and they crystal, molecular and electronic properties. Preprints.org. Retrieved from [Link]

  • CN101152973A. (2008). Preparation method for 2-bromophenylhydrazine. Eureka | Patsnap. Retrieved from [Link]

  • Sivý, J., Bortňák, D., Végh, D., & Rakovský, E. (2021). Two Compounds of 1-((4-Bromothiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine, and 1-((4-Bromo-5-Methylthiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine and They Crystal, Molecular and Electronic Properties. ResearchGate. Retrieved from [Link]

  • ChemBK. (2024, April 10). 4-Bromo Phenyl Hydrazine Hydrochloride. Retrieved from [Link]

  • Chemsrc. (2025, August 20). (4-Bromophenyl)hydrazine hydrochloride. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromophenylhydrazine. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Safety & Handling Guide: (4-Bromo-2-iodo-phenyl)-hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity[1]

(4-Bromo-2-iodo-phenyl)-hydrazine (CAS: 29654-02-2) is a high-value halogenated building block used primarily in the synthesis of indole-based pharmacophores and heterocycles via Fischer Indole Synthesis or Buchwald-Hartwig aminations.[1][2]

While structurally versatile, this compound presents a dual-threat profile :

  • Acute Toxicity: Like all phenylhydrazines, it is a potent hemotoxin and skin sensitizer.

  • Chemical Instability: The electron-rich hydrazine moiety is susceptible to oxidative degradation and light-induced homolysis, necessitating rigorous exclusion of atmospheric oxygen and UV light.[1]

Chemical Property Matrix[1][2][3][4][5]
PropertyDataRelevance to Safety
CAS Number 29654-02-2Unique identifier for inventory/waste tracking.[1]
Molecular Formula C₆H₆BrIN₂Halogenated waste stream segregation required.
Molecular Weight 312.93 g/mol Heavy atom effect increases density; manage dust carefully.
Physical State Solid (often off-white to beige)Dust inhalation hazard; use anti-static weighing tools.[1]
Solubility DMSO, Methanol, DCMHigh permeability through skin when solvated.
Melting Point ~65-70°C (Predicted)Low melting point implies potential for sublimation/oiling out.[1]

Part 2: Hazard Profiling & Mechanistic Toxicity[1][2]

Expert Insight: Do not treat this merely as "toxic." Understand the mechanism to mitigate the risk effectively.[3][4][5][6][7]

Hemolytic & Genotoxic Mechanism

Phenylhydrazines function as "suicide substrates" for hemoproteins. Upon absorption (inhalation or dermal), the hydrazine moiety undergoes auto-oxidation, generating radical species (phenyl radicals) and reactive oxygen species (ROS).

  • Consequence: This leads to Heinz body formation, destruction of red blood cells (hemolytic anemia), and potential alkylation of DNA (genotoxicity).

  • Operational Implication: Medical surveillance for researchers working with >1g quantities should include baseline reticulocyte counts.

Sensitization (The "Immune Memory" Risk)

Hydrazines are potent haptens. They bind covalently to skin proteins, creating an antigen that the immune system "remembers."

  • Consequence: A minor exposure today can lead to anaphylactic-type reactions upon re-exposure years later.[1]

  • Operational Implication: Zero skin contact policy. "Technically clean" is not enough; surfaces must be chemically decontaminated.

Part 3: Strategic Storage & Stability Protocol

The integrity of your experimental data depends on the purity of this reagent. Oxidized hydrazine impurities can act as radical scavengers, killing palladium catalysts in subsequent cross-coupling reactions.

The "Self-Validating" Storage System

Implement a visual check system to validate reagent quality before every use.[1][2]

  • Primary Containment: Amber glass vial with a Teflon-lined septa cap.

  • Atmosphere: Store under Argon (Ar). Nitrogen (N₂) is acceptable, but Ar is heavier than air and provides a better blanket for solids.

  • Temperature: Cold storage (2–8°C) is mandatory to inhibit thermal decomposition.

  • Visual Validation:

    • Pass: Off-white to pale yellow crystalline solid.[1]

    • Fail: Dark brown/red sticky solid or liquid (indicates oxidation/diazenyl formation). Do not use.

Part 4: Operational Handling Workflow

Personal Protective Equipment (PPE) Selection

Critical Failure Point: Standard nitrile gloves are permeable to phenylhydrazines in solution.

  • Hands:

    • Primary: Silver Shield® (Laminate) gloves are the gold standard.

    • Alternative: Double-gloving with Nitrile (minimum 5 mil) + frequent changes (every 15 mins) or immediate change upon splash.

  • Respiratory: Work strictly within a certified Fume Hood. If handling powder outside a hood (not recommended), a P100 particulate respirator is required.

  • Eyes: Chemical splash goggles. Face shield if working with >5g scale.

Weighing & Solubilization
  • Static Control: Use an anti-static gun on the weighing boat. Halogenated solids often carry static charge, leading to "flying powder" and contamination.

  • Solvent Trap: Pre-weigh the solvent in the reaction vessel. Add the solid to the solvent to minimize dust dispersion.

Reaction Setup (Graphviz Workflow)

The following diagram outlines the logical flow for safe handling, emphasizing the "Quench" step often missed in standard protocols.

HandlingWorkflow cluster_quench Decontamination Protocol Start Start: Reagent Retrieval Check Visual QC Check (Color/State) Start->Check Weigh Weighing (Fume Hood) Anti-static tools Check->Weigh Pass (Off-white) Waste Halogenated Waste Segregation Check->Waste Fail (Dark/Oily) React Reaction Setup Inert Atm (Ar/N2) Weigh->React Quench Chemical Quench (Oxidative Destruction) React->Quench Post-Reaction Quench->Waste

Figure 1: Operational workflow for handling this compound, emphasizing the visual quality control check and mandatory chemical quench step.

Decontamination & Quenching

Never dispose of active hydrazine residues directly.

  • Quench Solution: 5% Sodium Hypochlorite (Bleach) or dilute Potassium Permanganate.

  • Mechanism: These oxidizers convert the toxic hydrazine into nitrogen gas (N₂) and the corresponding halide/arene, which are significantly less toxic.

  • Procedure: Soak all contaminated glassware and spatulas in the quench solution for 24 hours before standard washing.

Part 5: Emergency Response Logic

In the event of exposure, speed is critical to prevent systemic absorption.

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Action_Skin 1. Remove Clothing 2. Wash 15min (Soap/Water) 3. Do NOT scrub (abrasion) Skin->Action_Skin Action_Eye 1. Flush 15min 2. Lift Eyelids 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen if labored 3. Monitor for delayed edema Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Emergency response decision tree.[1][2][8] Note that scrubbing skin is discouraged to prevent enhanced absorption through abraded tissue.

Part 6: Waste Disposal

Regulatory Compliance: This compound contains both Bromine and Iodine.

  • Stream: Halogenated Organic Waste.

  • Segregation: Do not mix with oxidizing acids (Nitric acid) or strong bases in the waste container to prevent exothermic runaway or gas evolution.

  • Labeling: Clearly mark as "Toxic" and "Sensitizer."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456, Phenylhydrazine derivatives. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenylhydrazine. NJ.gov. [Link]

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Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 6-Bromo-8-iodo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Power of the Fischer Indole Synthesis

The Fischer indole synthesis, a venerable and powerful reaction in the arsenal of organic chemists, has remained a cornerstone for the construction of the indole nucleus for over a century.[1][2] Discovered by Emil Fischer in 1883, this acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone provides a versatile and direct route to a vast array of substituted indoles.[1][2] These indole scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals, including the triptan class of antimigraine drugs.[1] This application note provides a detailed protocol and scientific rationale for the synthesis of a highly functionalized indole, 6-bromo-8-iodo-2-methyl-1H-indole, utilizing (4-Bromo-2-iodo-phenyl)-hydrazine as the starting material. This protocol is designed to be a robust guide for researchers, offering insights into the nuances of handling highly halogenated substrates in this classic transformation.

The Core Mechanism: A Cascade of Acid-Catalyzed Events

The Fischer indole synthesis proceeds through a fascinating and well-elucidated mechanistic pathway, initiated by the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound.[1][3][4] The key steps are as follows:

  • Hydrazone Formation: The reaction begins with the formation of a phenylhydrazone from the reaction of the (substituted) phenylhydrazine and a ketone or aldehyde.[1][3]

  • Tautomerization: The phenylhydrazone then tautomerizes to its more reactive enamine isomer.[1]

  • [3][3]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a critical[3][3]-sigmatropic rearrangement, which is the key carbon-carbon bond-forming step.[1][4]

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization to form a cyclic aminoacetal (aminal).[1]

  • Elimination of Ammonia: Finally, under acidic conditions, the cyclic intermediate eliminates a molecule of ammonia to yield the energetically favorable aromatic indole.[1]

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring.[1]

Diagram of the Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis A Arylhydrazine + Aldehyde/Ketone B Phenylhydrazone A->B Condensation (-H2O) C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Protonation (H+) [3,3]-Sigmatropic Shift E Di-imine Intermediate D->E Rearomatization F Cyclic Aminal E->F Cyclization G Indole F->G Elimination of NH3 (-NH3, H+)

Caption: A simplified workflow of the Fischer indole synthesis mechanism.

Experimental Protocol: Synthesis of 6-Bromo-8-iodo-2-methyl-1H-indole

This protocol details a two-step, one-pot procedure for the synthesis of 6-bromo-8-iodo-2-methyl-1H-indole from this compound and acetone, using polyphosphoric acid (PPA) as the catalyst.[5][6][7]

Materials and Reagents:
Reagent/MaterialGradeSupplierNotes
This compound≥97%(Available from various suppliers)Handle with care, potential irritant.
AcetoneACS Grade(Available from various suppliers)Use anhydrous.
Polyphosphoric Acid (PPA)115%(Available from various suppliers)Highly corrosive and viscous. Handle in a fume hood.
Dichloromethane (DCM)ACS Grade(Available from various suppliers)
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Sodium SulfateACS Grade(Available from various suppliers)
Silica Gel230-400 mesh(Available from various suppliers)For column chromatography.
HexanesACS Grade(Available from various suppliers)For column chromatography.
Ethyl AcetateACS Grade(Available from various suppliers)For column chromatography.
Step-by-Step Procedure:

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine this compound and acetone in a round-bottom flask. add_ppa Carefully add Polyphosphoric Acid (PPA) with stirring. start->add_ppa heat Heat the reaction mixture at 80-90 °C and monitor by TLC. add_ppa->heat cool Cool the reaction mixture to room temperature. heat->cool quench Slowly pour the mixture onto ice-water. cool->quench neutralize Neutralize with saturated NaHCO3 solution. quench->neutralize extract Extract the product with Dichloromethane (DCM). neutralize->extract dry Dry the organic layer over anhydrous Na2SO4. extract->dry concentrate Concentrate the organic extract in vacuo. dry->concentrate chromatography Purify the crude product by silica gel column chromatography. concentrate->chromatography end Isolate and characterize the pure 6-bromo-8-iodo-2-methyl-1H-indole. chromatography->end

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup:

    • In a pre-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add acetone (1.2 eq) to the flask.

    • In a fume hood, carefully and slowly add polyphosphoric acid (PPA) (10-20 eq by weight) to the stirring mixture. The addition is exothermic and the viscosity of the mixture will increase significantly.

  • Reaction:

    • Heat the reaction mixture in an oil bath to 80-90 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • Slowly and carefully pour the viscous reaction mixture onto the ice-water with vigorous stirring.

    • The product may precipitate as a solid.

    • Carefully neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 6-bromo-8-iodo-2-methyl-1H-indole.

Safety and Handling Precautions

  • Polyphosphoric Acid (PPA): PPA is a strong, corrosive acid. It can cause severe burns upon contact with skin and eyes. It is also highly hygroscopic. Always handle PPA in a fume hood with appropriate PPE. In case of spills, neutralize with a suitable agent like sodium bicarbonate before cleaning.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

  • General Precautions: The reaction should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Expected Results and Troubleshooting

ParameterExpected Outcome
Reaction Time 2-4 hours
Yield Moderate to good (50-70%), highly dependent on reaction conditions and purity of starting materials.
Appearance of Product Off-white to pale yellow solid.
Purity Assessment ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Troubleshooting Common Issues:

  • Low Yield:

    • Incomplete reaction: Ensure the reaction temperature is maintained and monitor closely by TLC. The viscosity of PPA can sometimes lead to inefficient stirring; ensure adequate agitation.

    • Degradation of starting material or product: The highly acidic conditions can lead to decomposition. Consider a lower reaction temperature or a shorter reaction time.

    • Inefficient extraction: The product may be partially soluble in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent.

  • Formation of Side Products:

    • The use of an unsymmetrical ketone would lead to a mixture of regioisomers.[11] In this protocol, the use of symmetrical acetone avoids this issue.

    • Harsh acidic conditions can lead to polymerization or other side reactions.

Conclusion: A Versatile Tool for Complex Molecule Synthesis

The Fischer indole synthesis remains an indispensable tool for the construction of the indole core structure. This application note provides a comprehensive, albeit adapted, protocol for the synthesis of the novel, highly halogenated 6-bromo-8-iodo-2-methyl-1H-indole. By understanding the underlying mechanism and paying close attention to the experimental details and safety precautions, researchers can successfully employ this classic reaction to access complex and highly functionalized indole derivatives for applications in drug discovery and materials science.

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • PubMed. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. [Link]

  • J&K Scientific LLC. Fischer Indole Synthesis. [Link]

  • Semantic Scholar. Fischer Indole Syntheses with Polyphosphoric Acid. [Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • PMC. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • SAFETY DATA SHEET. 4-Bromophenylhydrazine hydrochloride. [Link]

  • ChemBK. 4-Bromo Phenyl Hydrazine Hydrochloride. [Link]

  • ACS Publications. Practical Methodologies for the Synthesis of Indoles. [Link]

  • YouTube. Fischer Indole Synthesis. [Link]

  • Organic Syntheses Procedure. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]

Sources

Application Notes and Protocols: The Strategic Use of (4-Bromo-2-iodo-phenyl)-hydrazine in the Synthesis of Novel Heterocyclic Scaffolds for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of Di-halogenated Hydrazines in Drug Discovery

In the landscape of medicinal chemistry, the indole nucleus and its related heterocyclic systems, such as carbazoles, represent privileged scaffolds. Their presence in numerous natural products and FDA-approved drugs underscores their significance.[1] The Fischer indole synthesis, a venerable and versatile reaction, remains a cornerstone for the construction of these vital structures.[2] The strategic choice of a substituted phenylhydrazine in this synthesis directly dictates the substitution pattern of the resulting indole, offering a powerful tool for modulating the pharmacological properties of the final compound.

This application note delves into the specific utility of (4-Bromo-2-iodo-phenyl)-hydrazine , a di-halogenated building block with significant potential for creating novel, medicinally relevant compounds. The presence of both bromine and iodine atoms on the phenyl ring offers unique advantages:

  • Differential Reactivity: The carbon-iodine and carbon-bromine bonds exhibit distinct reactivities, particularly in metal-catalyzed cross-coupling reactions. This allows for selective, sequential functionalization of the resulting indole or carbazole scaffold, enabling the synthesis of complex molecules with high precision.

  • Modulation of Physicochemical Properties: Halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The combination of bromo and iodo substituents provides a nuanced approach to fine-tuning these properties.

  • Enhanced Biological Activity: Halogenated carbazoles, in particular, have demonstrated potent anticancer and kinase inhibitory activities.[3][4][5] The specific substitution pattern offered by this compound can lead to the discovery of novel agents with improved efficacy and selectivity.

While direct literature on the extensive use of this compound is emerging, this guide provides a comprehensive framework for its application, focusing on the synthesis of a hypothetical, yet medicinally relevant, di-halogenated carbazole derivative. The protocols herein are based on established chemical principles and are designed to be a practical resource for researchers in drug discovery.

Synthesis of the Key Precursor: this compound

The synthesis of this compound is a multi-step process that begins with the commercially available 4-bromo-2-iodoaniline. The general workflow involves the diazotization of the aniline followed by reduction of the resulting diazonium salt.

Protocol 1: Synthesis of this compound

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
4-Bromo-2-iodoanilineC₆H₅BrIN297.9210.0 g0.0336
Concentrated HClHCl36.4625 mL-
Sodium NitriteNaNO₂69.002.5 g0.0362
Stannous Chloride (SnCl₂)SnCl₂189.6015.2 g0.0802
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated NaHCO₃ solutionNaHCO₃84.01As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g (0.0336 mol) of 4-bromo-2-iodoaniline in 25 mL of concentrated hydrochloric acid.[6]

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Dissolve 2.5 g (0.0362 mol) of sodium nitrite in 10 mL of water and add it dropwise to the aniline suspension, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt solution is observed.

  • Reduction:

    • In a separate 500 mL flask, dissolve 15.2 g (0.0802 mol) of stannous chloride in 50 mL of concentrated hydrochloric acid.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. A precipitate of the hydrazine hydrochloride salt should form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.

    • Suspend the crude hydrochloride salt in 100 mL of water and add saturated sodium bicarbonate solution until the mixture is basic (pH ~8).

    • Extract the free hydrazine base with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield this compound as a solid. The product should be stored under an inert atmosphere and refrigerated.

Application in Fischer Indole Synthesis: Towards Novel Carbazoles

A key application of this compound is in the synthesis of tetrahydrocarbazoles via the Fischer indole synthesis with cyclic ketones.[7] These tetrahydrocarbazoles can then be aromatized to yield carbazoles, a class of compounds with significant interest in oncology.[3][4][5][8]

Protocol 2: Synthesis of 1-Bromo-3-iodo-5,6,7,8-tetrahydro-9H-carbazole

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
This compoundC₆H₆BrIN₂312.935.0 g0.016
CyclohexanoneC₆H₁₀O98.141.7 g (1.8 mL)0.017
Glacial Acetic AcidCH₃COOH60.0550 mL-
EthanolC₂H₅OH46.07As needed-

Procedure:

  • Hydrazone Formation and Cyclization:

    • In a 100 mL round-bottom flask, dissolve 5.0 g (0.016 mol) of this compound in 50 mL of glacial acetic acid.

    • Add 1.7 g (0.017 mol) of cyclohexanone to the solution.

    • Reflux the mixture for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-water.

    • A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purification:

    • Recrystallize the crude solid from ethanol to obtain pure 1-Bromo-3-iodo-5,6,7,8-tetrahydro-9H-carbazole.

Protocol 3: Dehydrogenation to 1-Bromo-3-iodo-9H-carbazole

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
1-Bromo-3-iodo-5,6,7,8-tetrahydro-9H-carbazoleC₁₂H₁₁BrIN376.034.0 g0.0106
Palladium on Carbon (10%)Pd/C-0.4 g-
XyleneC₈H₁₀106.1650 mL-

Procedure:

  • Aromatization:

    • In a 100 mL round-bottom flask, dissolve 4.0 g (0.0106 mol) of 1-Bromo-3-iodo-5,6,7,8-tetrahydro-9H-carbazole in 50 mL of xylene.

    • Add 0.4 g of 10% Palladium on Carbon.

    • Reflux the mixture for 24 hours. The progress of the dehydrogenation can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature.

  • Isolation and Purification:

    • Filter the mixture through a pad of Celite to remove the palladium catalyst, and wash the Celite with hot xylene.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Purify the resulting solid by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the final product, 1-Bromo-3-iodo-9H-carbazole.

Visualization of Synthetic Pathways

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Neutralization & Extraction A 4-Bromo-2-iodoaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C This compound (as hydrochloride salt) B->C SnCl₂, HCl D Pure this compound C->D 1. NaHCO₃ (aq) 2. Diethyl Ether Extraction 3. Drying & Evaporation

Caption: Synthesis workflow for this compound.

Fischer Indole Synthesis and Aromatization Pathwaydot

G A This compound C Hydrazone Intermediate (in situ) A->C Glacial Acetic Acid, Reflux B Cyclohexanone B->C Glacial Acetic Acid, Reflux D 1-Bromo-3-iodo-5,6,7,8-tetrahydro-9H-carbazole C->D [3,3]-Sigmatropic Rearrangement & Cyclization E 1-Bromo-3-iodo-9H-carbazole (Target Scaffold) D->E Pd/C, Xylene, Reflux (Dehydrogenation)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Bromo-2-iodo-phenyl)-hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (4-bromo-2-iodo-phenyl)-hydrazine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate. The synthesis, while conceptually straightforward via diazotization of 4-bromo-2-iodoaniline followed by reduction, is fraught with potential side reactions that can drastically impact yield, purity, and reproducibility. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific, observable problems you may encounter during the synthesis. Each answer delves into the root chemical cause and provides actionable protocols for mitigation.

Q1: My reaction mixture showed significant gas evolution during the diazotization step, and the final product is contaminated with a large amount of 4-bromo-2-iodophenol. What went wrong?

A: This is a classic and highly common issue stemming from the decomposition of the intermediate aryl diazonium salt. The gas you observed is nitrogen (N₂), a direct byproduct of this decomposition.

  • Root Cause Analysis: Aryl diazonium salts are notoriously unstable, particularly at temperatures above 5 °C.[1] The C-N bond in the diazonium salt is susceptible to nucleophilic attack by water, which is abundant in the reaction medium. This hydrolysis reaction replaces the diazonium group (-N₂⁺) with a hydroxyl group (-OH), yielding the corresponding phenol and releasing nitrogen gas.[2][3] The presence of two strongly electron-withdrawing halogens (Br and I) on the aromatic ring further influences the stability of the diazonium intermediate.[4]

  • Preventative Protocol:

    • Aggressive Temperature Control: Maintain a strict internal reaction temperature of 0-5 °C throughout the entire diazotization process. This is the single most critical parameter.[1] Use a well-maintained ice-salt bath for cooling.

    • Pre-cool All Reagents: Before addition, ensure that your solution of 4-bromo-2-iodoaniline in acid and your sodium nitrite solution are both pre-cooled to 0-5 °C.

    • Slow, Sub-surface Addition: Add the sodium nitrite solution dropwise and slowly, preferably below the surface of the reaction mixture, with vigorous stirring. This prevents localized temperature spikes and ensures immediate reaction.[1]

G cluster_prep Preparation cluster_reaction Diazotization Reaction cluster_fail Decomposition Pathway start Dissolve Amine in Acid precool_amine Pre-cool Amine Solution to 0-5 °C start->precool_amine add_nitrite Slow, Dropwise Addition of NaNO₂ to Amine precool_amine->add_nitrite prep_nitrite Prepare aq. NaNO₂ precool_nitrite Pre-cool Nitrite Solution to 0-5 °C prep_nitrite->precool_nitrite precool_nitrite->add_nitrite monitor_temp Maintain Internal Temp at 0-5 °C stir Stir for 30-60 min Post-Addition at 0-5 °C complete Stable Diazonium Salt Solution Formed temp_high Temp > 5 °C hydrolysis Hydrolysis by H₂O products Formation of Phenol + N₂ Gas

Q2: My crude product contains a persistent, brightly colored (yellow-orange) impurity that is difficult to remove by recrystallization. What is this side product?

A: The colored impurity is almost certainly a diazoamino compound, also known as a triazene. It forms when the electrophilic diazonium salt couples with the nucleophilic nitrogen of an unreacted starting amine molecule (4-bromo-2-iodoaniline).

  • Root Cause Analysis: This side reaction, known as azo coupling, is highly pH-dependent.[4] It becomes significant if the reaction medium is not sufficiently acidic. In localized areas of higher pH (i.e., where the acid has been consumed or is not in sufficient excess), the free amine is available to attack the diazonium ion.[5]

  • Preventative Protocol:

    • Use Sufficient Acid: Ensure at least 2.5-3 equivalents of mineral acid (e.g., HCl, H₂SO₄) are used relative to the starting amine. The first equivalent forms the amine salt, the second reacts with sodium nitrite to generate nitrous acid in situ, and the final 0.5-1.0 equivalent maintains a strongly acidic environment to suppress the free amine concentration.[4][6]

    • Control Reagent Addition: The slow, dropwise addition of sodium nitrite, as mentioned in Q1, is also crucial here. Rapid addition can create localized "hot spots" of high pH where the acid is temporarily depleted, promoting triazene formation.

    • Ensure Amine is Fully Dissolved: Before cooling and starting the nitrite addition, make sure the 4-bromo-2-iodoaniline is completely dissolved and protonated in the acid. Any undissolved free amine is a prime target for azo coupling.

G cluster_side_reactions Potential Side Reactions Amine Ar-NH₂ (4-Bromo-2-iodoaniline) Diazonium Ar-N₂⁺ (Diazonium Salt) Amine->Diazonium NaNO₂, H⁺ 0-5 °C (Desired) Phenol Ar-OH (Phenol Impurity) Triazene Ar-N=N-NH-Ar (Triazene Impurity)

Q3: I used stannous chloride (SnCl₂) for the reduction step. My final product shows very broad peaks in the ¹H NMR and seems to be a sticky solid that is difficult to handle. How do I resolve this?

A: This is a very common problem associated with using SnCl₂ as the reductant. The issues arise from residual tin salts complexing with your hydrazine product, which contains multiple basic nitrogen sites.

  • Root Cause Analysis: Stannous chloride is an effective reducing agent, but it generates tin byproducts (stannic chloride, tin hydroxides) that are often difficult to separate from the desired hydrazine.[7] These inorganic salts can remain in the organic phase, leading to broad NMR signals, poor crystallization, and inaccurate yield calculations.

  • Optimized Workup Protocol for Tin Removal:

    • After the reduction is complete (as monitored by TLC or a negative test for the diazonium salt with 2-naphthol), transfer the cold reaction mixture to a beaker with a stir bar.

    • Slowly and carefully add a concentrated aqueous solution of NaOH or KOH while cooling in an ice bath. The goal is to basify the mixture to a pH > 12.

    • You will observe the formation of a thick, white precipitate of tin(IV) hydroxide (Sn(OH)₄). Continue stirring for 30-60 minutes to ensure complete precipitation.

    • Filter the entire mixture through a pad of Celite® or diatomaceous earth to remove the tin hydroxide solids. Wash the filter cake thoroughly with an organic solvent like ethyl acetate or dichloromethane.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer 2-3 more times with the same organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Alternative Reducing Agents: To avoid this issue entirely, consider using a different reducing agent.

Reducing AgentAdvantagesDisadvantagesCitation
Stannous Chloride (SnCl₂) dihydrate Potent, fast reaction, widely available.Severe purification issues due to tin salt byproducts.[7]
Sodium Sulfite (Na₂SO₃) Inexpensive, avoids heavy metal contamination, clean workup.Often requires heating to hydrolyze the intermediate sulfonate adduct, which can be lengthy.[8][9]
Sodium Bisulfite (NaHSO₃) Similar to sodium sulfite, effective and avoids metal waste.Reaction can be slower than with SnCl₂.[8]

Section 2: Frequently Asked Questions (FAQs)

Q: Why is an excess of mineral acid critical for the diazotization step?

A: An excess of strong acid serves two vital functions:

  • Generation of the Electrophile: It protonates nitrous acid (formed from NaNO₂ and H⁺) to facilitate the loss of water, generating the highly electrophilic nitrosonium ion (NO⁺), which is the active species that reacts with the amine.[4][6]

  • Suppression of Side Reactions: It ensures that the starting aromatic amine is fully protonated to its ammonium salt form (Ar-NH₃⁺). This deactivates the nitrogen lone pair, preventing it from acting as a nucleophile and coupling with the newly formed diazonium salt to create a triazene impurity.[4]

Q: Is it safe to isolate the intermediate (4-Bromo-2-iodo-phenyl)-diazonium salt?

A: No, it is strongly advised not to isolate the diazonium salt, especially as a chloride salt. Diazonium salts in their solid, dry state are often shock-sensitive and can be dangerously explosive.[2][10] The synthesis is designed for the diazonium salt to be generated and used immediately in situ while remaining in a cold aqueous solution, where it has transient stability.[3]

Q: My purified this compound product darkens over time, even when stored in the freezer. How can I improve its stability?

A: Aryl hydrazines are notoriously prone to aerial oxidation, which causes the formation of colored degradation products.[11] The free base is particularly sensitive. For long-term stability, it is best practice to convert the purified hydrazine free base to its hydrochloride salt. The salt is significantly more stable and less susceptible to oxidation.

  • Protocol for Hydrochloride Salt Formation:

    • Dissolve the purified free base hydrazine in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol).

    • Slowly add a solution of HCl in ether or bubble dry HCl gas through the solution until precipitation is complete.

    • Collect the resulting solid by filtration, wash with cold ether, and dry under vacuum.

    • Store the stable hydrochloride salt under an inert atmosphere (argon or nitrogen), protected from light, in a freezer.

G start Problem with Synthesis? q1 What is the main issue? start->q1 a1 Low Yield / Gas q1->a1 Yield/Decomp. a2 Colored Impurity q1->a2 Purity/Color a3 Purification Difficulty q1->a3 Workup a4 Product Instability q1->a4 Storage sol1 Check Diazotization Temp. Maintain 0-5 °C a1->sol1 sol2 Check Acid Stoichiometry. Use >2.5 eq. H⁺ Ensure slow NaNO₂ addition. a2->sol2 sol3 Using SnCl₂? Perform basic workup (pH>12) with Celite filtration. Consider using Na₂SO₃. a3->sol3 sol4 Convert to HCl salt. Store under inert gas (N₂/Ar) in freezer, protected from light. a4->sol4

References

  • Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. [Link]

  • Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
  • 23.6: Coupling Reactions of Aryl Diazonium Salts. Chemistry LibreTexts. [Link]

  • Diazonium compound. Wikipedia. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. [Link]

  • Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. UCLA Chemistry & Biochemistry. [Link]

  • Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts. JoVE. [Link]

  • DIAZONIUM SALTS. Dyal Singh College, Karnal. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Publications. [Link]

  • Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process. Patsnap Eureka. [Link]

  • Aryl diazonium salt. National Council of Educational Research and Training (NCERT). [Link]

  • How to reduce the diazonium cation for aryl compounds (anthracene) apart from SnCl2? Reddit. [Link]

  • PHENYLHYDRAZINE. Organic Syntheses. [Link]

  • Notes on Diazonium salts. Banasthali Vidyapith. [Link]

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Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for advanced cross-coupling methodologies. Di-ortho-substituted aryl halides and highly congested boronic acids introduce severe steric repulsion during the oxidative addition and transmetalation steps of the Suzuki-Miyaura catalytic cycle. This physical barrier often leads to prolonged reaction times, requires elevated temperatures, and exacerbates side reactions.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Below, you will find diagnostic workflows, mechanistic causality explanations, and self-validating protocols to rescue your most challenging cross-coupling reactions.

Diagnostic Decision Tree

Before altering your reaction conditions, use the following logical workflow to identify the specific mechanistic bottleneck causing your low yield.

Troubleshooting Start Low Yield in Hindered Suzuki Coupling CheckSM Are Starting Materials Consumed? Start->CheckSM NoConsumption No: Poor Oxidative Addition / Catalyst Death CheckSM->NoConsumption SM Intact YesConsumption Yes: Side Reactions Dominating CheckSM->YesConsumption SM Consumed Sol1 Switch to Buchwald G3/G4 (e.g., XPhos, SPhos) or Pd-NHC (PEPPSI-IPr) NoConsumption->Sol1 Sol2 Increase Base Strength (Ba(OH)2, tBuOK) NoConsumption->Sol2 IdentifySide Identify Major Byproduct YesConsumption->IdentifySide PDB Protodeboronation (Ar-H formation) IdentifySide->PDB Homo Homocoupling (Ar-Ar or B-B) IdentifySide->Homo Sol3 Use Slow-Release Boronates (MIDA, BF3K) or Anhydrous Conditions PDB->Sol3 Sol4 Degas Solvents Thoroughly, Check Pd(II) Reduction Homo->Sol4

Diagnostic workflow for troubleshooting sterically hindered Suzuki-Miyaura couplings.

Core Troubleshooting FAQs

Q1: My di-ortho-substituted aryl bromide shows zero conversion. Why is standard Pd(PPh3)4 failing, and what is the mechanistic solution? A1: Standard catalysts like Pd(PPh3)4 fail because the bulky triphenylphosphine ligands cannot easily dissociate to form the active 14-electron Pd(0) species. Even if formed, the resulting complex cannot accommodate the massive steric bulk of an ortho-substituted aryl halide during the oxidative addition step. Causality & Solution: Transition to dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos. Buchwald G3 and G4 precatalysts are highly recommended because they bypass the difficult reduction step, rapidly generating the active mono-ligated Pd(0) species under mild conditions (). The electron-rich nature of these ligands accelerates oxidative addition, while secondary interactions with the lower aromatic ring facilitate reductive elimination. Alternatively, N-Heterocyclic Carbenes (NHCs) like PEPPSI-IPr provide immense steric shielding and strong σ-donation, forcing the challenging coupling to proceed ([1]).

Q2: The aryl halide is consumed, but my boronic acid is entirely converted to the protoarene (protodeboronation). How do I prevent this? A2: Protodeboronation (PDB) is the hydrolytic cleavage of the C-B bond. In hindered systems, transmetalation is exceptionally slow, giving the boronic acid ample time to degrade in the presence of water and base. Paradoxically, recent computational and high-throughput studies reveal that the very bulky phosphine ligands required for hindered couplings can actually accelerate palladium-catalyzed protodeboronation ([2]). Causality & Solution: You must artificially lower the concentration of the active boronic acid. Replace the standard boronic acid with a slow-release derivative like a potassium aryltrifluoroborate ([3]). These salts slowly hydrolyze in situ, maintaining a steady-state concentration of the active boronic acid that perfectly matches the slow transmetalation rate, thereby starving the PDB pathway.

Q3: I am seeing significant homocoupling of the aryl halide. What causes this in hindered systems? A3: Homocoupling in hindered systems is a symptom of a transmetalation rate that is vastly outpaced by oxidative addition. When the Ar-Pd(II)-X intermediate is sterically blocked from transmetalating with the boronic acid, it becomes susceptible to alternative pathways, such as disproportionation or oxygen-mediated degradation. Causality & Solution: Ensure rigorous degassing of all solvents (sparging with Argon for at least 30 minutes). Furthermore, switch to a stronger base (e.g., Ba(OH)2 or NaOH) to accelerate the formation of the highly reactive boronate complex, pushing it through the transmetalation bottleneck before homocoupling can occur.

Quantitative Catalyst Comparison

Selecting the right catalyst system is a matter of matching the steric profile of your substrate to the activation energy of the ligand.

Catalyst SystemLigand TypeActivation TempSteric ToleranceSusceptibility to PDBRecommended Application
Pd(PPh3)4 Monodentate PhosphineHigh (>80°C)Low (Mono-ortho max)High (due to slow coupling)Unhindered, standard couplings
XPhos Pd G3 Dialkylbiaryl PhosphineLow (RT to 40°C)High (Tri/Tetra-ortho)ModerateHighly hindered aryl chlorides/bromides
PEPPSI-IPr N-Heterocyclic CarbeneLow (RT)Very HighLowExtremely bulky, deactivated substrates
Pd(dppf)Cl2 Bidentate PhosphineMedium (60°C)ModerateHighSecondary alkylboronic acids

Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Suzuki-Miyaura Coupling of Di-ortho-substituted Aryl Halides using XPhos Pd G3

Mechanistic Focus: This protocol utilizes a G3 precatalyst to ensure immediate Pd(0) generation without requiring high temperatures, protecting sensitive functional groups. A biphasic solvent system maximizes the interfacial transmetalation rate.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the sterically hindered aryl halide (1.0 equiv), the boronic acid (1.5 equiv), and XPhos Pd G3 (2 mol%).

  • Base Addition: Add finely ground K3PO4 (3.0 equiv).

  • Solvent Introduction: Add rigorously degassed Toluene and degassed HPLC-grade Water (10:1 ratio).

  • Execution: Seal the vial and stir vigorously (1000 rpm) at 40°C for 4–12 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS at the 30-minute mark. The complete disappearance of the G3 precatalyst mass and the appearance of the target product mass validates that the catalyst has successfully activated and oxidative addition is occurring. If the precatalyst remains intact, check your solvent degassing protocol.

Protocol B: Slow-Release Coupling using Potassium Aryltrifluoroborates

Mechanistic Focus: Designed for substrates highly prone to protodeboronation (e.g., 2-heteroaryl rings). The trifluoroborate salt acts as a stable reservoir, preventing base-catalyzed degradation.

  • Setup: Combine the hindered aryl halide (1.0 equiv), potassium aryltrifluoroborate (1.1 equiv), Pd(OAc)2 (2 mol%), and SPhos (4 mol%) in a reaction vessel.

  • Base & Solvent: Add Na2CO3 (3.0 equiv) and a degassed mixture of Dioxane/Water (3:1). The water is mechanistically required to slowly hydrolyze the -BF3K group.

  • Execution: Heat at 80°C under an inert atmosphere.

  • Self-Validation Step: Spot the reaction on TLC or track via LC-MS. You should observe a very faint, constant spot/peak for the free boronic acid. If a massive spike of free boronic acid appears, your hydrolysis is too fast—reduce the water ratio to 5:1 to throttle the release rate.

Mechanistic Pathway Analysis

Understanding exactly where your reaction fails is critical. The diagram below illustrates the Suzuki-Miyaura catalytic cycle, highlighting the specific bottlenecks introduced by steric hindrance and where side reactions branch off.

CatalyticCycle Pd0 Active Pd(0)L (Generated from Precatalyst) OxAdd Oxidative Addition Bottleneck: Steric Repulsion Pd0->OxAdd Ar-X PdII_Ar Ar-Pd(II)-X (Sterically Congested) OxAdd->PdII_Ar TransMet Transmetalation Bottleneck: Slow Base Activation PdII_Ar->TransMet Ar'-B(OH)2 + Base SideHomo Homocoupling Ar-Ar Formation PdII_Ar->SideHomo O2 Ingress / Disproportionation PdII_ArAr Ar-Pd(II)-Ar' (Highly Hindered) TransMet->PdII_ArAr SidePDB Protodeboronation (PDB) Ar'-H Formation TransMet->SidePDB Competing Water Hydrolysis RedElim Reductive Elimination Accelerated by Bulky Ligands PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting steric bottlenecks and side reactions.

References

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Journal of the American Chemical Society URL:[Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery Royal Society of Chemistry URL:[Link]

Sources

Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common and often frustrating side reaction of dehalogenation. Here, we provide in-depth, experience-driven answers to frequently asked questions and a robust troubleshooting guide to help you minimize unwanted byproducts and maximize the yield of your desired coupled product.

Section 1: Frequently Asked Questions (FAQs) - Understanding Dehalogenation

Q1: What is dehalogenation and why is it a problem?

Dehalogenation, also known as hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling chemistry. It involves the reduction of the organohalide starting material (Ar-X), where the halogen atom (X) is replaced by a hydrogen atom (Ar-H).[1][2] This undesired reaction consumes your starting material, lowers the yield of the intended cross-coupled product, and introduces a byproduct that can complicate purification.[1] Dehalogenation is particularly problematic when working with electron-rich aryl halides or highly active catalyst systems.[1][3]

Q2: How can I confirm that dehalogenation is occurring in my reaction?

Identifying the dehalogenated byproduct is straightforward with standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new spot that is less polar (has a higher Rf value) than the starting aryl halide.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will reveal a peak corresponding to the molecular weight of the arene (Ar-H).[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of the crude product, you will observe the appearance of a new proton signal in the aromatic region at the position where the halogen was previously located.[1][4]

Q3: What are the primary mechanistic causes of dehalogenation?

Dehalogenation primarily stems from the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This Pd-H intermediate can be generated through several pathways:

  • From the Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination or act as hydride donors.[1][5]

  • From the Solvent: Protic solvents like alcohols or residual water can serve as hydride or proton sources.[1][2]

  • From Reagents: Certain additives or even the phosphine ligand itself under specific conditions can generate hydrides.

Once formed, the Ar-Pd-X intermediate can react with the Pd-H species in a reductive elimination step to yield the dehalogenated arene (Ar-H), regenerating the Pd(0) catalyst and diverting it from the desired cross-coupling pathway.[2]

Q4: Are certain substrates more susceptible to dehalogenation?

Yes, the susceptibility to dehalogenation is influenced by several factors:

  • The Halide: The propensity for dehalogenation generally follows the reactivity of the C-X bond: I > Br > Cl.[2] Aryl iodides, being the most reactive in oxidative addition, are also the most prone to this side reaction.[2]

  • Electronic Effects: Electron-deficient aryl halides can be more susceptible to dehalogenation.[2]

  • Heterocycles: N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are notoriously prone to dehalogenation.[2] This is often due to the nitrogen atom's ability to coordinate to the palladium center, altering the catalyst's behavior.[2][6] For N-H containing heterocycles, protecting the nitrogen with a group like Boc or SEM can often suppress this side reaction.[2][7]

Section 2: Troubleshooting Guide - A Problem-Solution Approach

This section is designed as a practical, step-by-step guide to address dehalogenation when you observe it in your reactions.

Problem: Significant dehalogenation observed with standard Suzuki-Miyaura conditions.
Potential Cause Troubleshooting Action & Rationale
Strong Alkoxide Base Action: Switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2] Rationale: Strong bases like NaOtBu are known to generate palladium-hydride species, which are key culprits in hydrodehalogenation.[1][8] Carbonate and phosphate bases are less likely to act as hydride donors.[1]
High Reaction Temperature Action: Reduce the reaction temperature.[4] Rationale: Dehalogenation pathways can have a higher activation energy than the desired coupling. Running the reaction at the lowest effective temperature can favor the cross-coupling pathway.[4]
Protic Solvent or Water Action: Switch to a rigorously anhydrous aprotic solvent like dioxane, THF, or toluene.[2] Ensure all reagents and glassware are thoroughly dried. Rationale: Protic sources, including water and alcohol solvents, can readily generate the Pd-H species responsible for dehalogenation.[2][9]
Ligand Choice Action: Screen bulkier, more electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] Rationale: These ligands promote the final, desired reductive elimination step of the catalytic cycle.[10] By accelerating this step, the desired product is formed faster, outcompeting the slower, undesired dehalogenation pathway.
Problem: Dehalogenation is the major product in a Buchwald-Hartwig amination.
Potential Cause Troubleshooting Action & Rationale
Base/Solvent Mismatch Action: If using a strong base like NaOtBu, ensure the solvent is strictly anhydrous. Alternatively, switch to a weaker base like Cs₂CO₃ or K₃PO₄.[9] Rationale: The combination of a strong base and a protic source is a primary driver for dehalogenation. Weaker bases are often better tolerated and can minimize this side reaction.[9][11]
Slow Reductive Elimination Action: Switch to a more sterically demanding ligand like RockPhos or BrettPhos.[9] Rationale: For challenging substrates (e.g., sterically hindered amines), the final C-N bond-forming reductive elimination can be slow. This gives the Ar-Pd-L intermediate more time to encounter a hydride source. Bulkier ligands can accelerate this final step, thus minimizing the window for side reactions.
Inert Atmosphere Failure Action: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly.[9] Rationale: While oxygen primarily leads to catalyst deactivation (palladium black), a poor inert atmosphere can also indicate the presence of moisture, a key contributor to dehalogenation.[9]
Visualizing the Competing Pathways

The following diagram illustrates the main catalytic cycle for a generic cross-coupling reaction and highlights where the dehalogenation pathway diverges.

G pd0 Pd(0)L_n add Oxidative Addition pd0->add Ar-X arpdx Ar-Pd(II)-X add->arpdx trans Transmetalation (e.g., with R-B(OH)₂) arpdx->trans R-M reduct_deh Reductive Elimination arpdx->reduct_deh from Pd-H species arpdr Ar-Pd(II)-R trans->arpdr reduct Reductive Elimination arpdr->reduct reduct->pd0 product Ar-R (Desired Product) reduct->product hydride_source Hydride Source (Base, Solvent, H₂O) pdh H-Pd(II)-X hydride_source->pdh pdh->reduct_deh Reaction with Ar-Pd-X reduct_deh->pd0 dehalogenated Ar-H (Byproduct) reduct_deh->dehalogenated

Caption: Catalytic cycle with the competing dehalogenation pathway.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve dehalogenation issues in your experiments.

Troubleshooting_Workflow start Dehalogenation Observed check_base Is a strong alkoxide base (e.g., NaOtBu) being used? start->check_base change_base Switch to a weaker base: K₃PO₄, Cs₂CO₃, K₂CO₃ check_base->change_base Yes check_temp Is the reaction run at high temperature (>100 °C)? check_base->check_temp No change_base->check_temp lower_temp Lower the temperature and increase reaction time check_temp->lower_temp Yes check_solvent Is a protic solvent or non-anhydrous solvent used? check_temp->check_solvent No lower_temp->check_solvent change_solvent Use rigorously anhydrous aprotic solvent (Dioxane, Toluene) check_solvent->change_solvent Yes check_ligand Are you using a simple ligand (e.g., PPh₃)? check_solvent->check_ligand No change_solvent->check_ligand change_ligand Screen bulky, electron-rich ligands (XPhos, SPhos, etc.) check_ligand->change_ligand Yes end Monitor reaction for improvement check_ligand->end No change_ligand->end

Caption: A troubleshooting workflow for minimizing dehalogenation.

Section 3: Optimized Experimental Protocols

The following protocols provide starting points for minimizing dehalogenation in common reactions.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Minimal Dehalogenation

This protocol uses a bulky, electron-rich ligand and a carbonate base, a combination known to suppress dehalogenation.

Reagents:

  • Aryl Bromide (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, finely ground and dried)

  • XPhos Pd G2 pre-catalyst (0.02 mmol, 2 mol%)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Add the XPhos Pd G2 pre-catalyst under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.[2]

Protocol 2: Buchwald-Hartwig Amination of a Heteroaryl Chloride

This protocol is optimized for challenging heteroaryl halides, which are prone to dehalogenation, by using a specialized ligand and a phosphate base.

Reagents:

  • Heteroaryl Chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Potassium Phosphate (K₃PO₄, 1.5 mmol, finely ground and dried)

  • RuPhos Pd G3 pre-catalyst (0.015 mmol, 1.5 mol%)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add the heteroaryl chloride, potassium phosphate, and RuPhos Pd G3 pre-catalyst to a vial.

  • Add anhydrous toluene, followed by the amine.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.[6]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[6]

  • Purify the crude product by flash column chromatography.

References

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC. [Link]

  • Deciphering complexity in Pd–catalyzed cross-couplings - PMC. [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF - ResearchGate. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H) - ACS Publications. [Link]

  • Ligands Control Reactivity and Selectivity in Palladium‐Catalyzed Functionalization of Unactivated C sp 3 -H Bonds - Scilit. [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]

Sources

stability issues of (4-Bromo-2-iodo-phenyl)-hydrazine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for (4-Bromo-2-iodo-phenyl)-hydrazine.

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand the unique challenges that come with handling highly functionalized and reactive reagents. This guide is designed to provide you with in-depth, field-proven insights into the stability of this compound, particularly under the acidic conditions frequently employed in syntheses like the Fischer indole reaction. Our goal is to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common questions our team receives regarding the use of this compound in acidic media.

Q1: My reaction using this compound in acid is giving low yields and a dark, tarry mixture. What is happening?

A: This is a classic symptom of reagent degradation. Arylhydrazines, especially those with heavy halogen substituents, can be sensitive to strongly acidic and oxidative conditions. The primary reasons for this observation are:

  • Acid-Catalyzed Decomposition: In the presence of strong acids, the hydrazine moiety can be protonated. While this is a necessary step for reactions like the Fischer indole synthesis, prolonged exposure or excessive acid concentration can promote side reactions and decomposition.[1][2]

  • Oxidative Degradation: Arylhydrazines are susceptible to oxidation, which can be accelerated by air (oxygen) in an acidic medium. This process often leads to the formation of complex, high-molecular-weight byproducts, which manifest as the dark tar you are observing.[3][4] Proper inert atmosphere techniques are crucial.

  • Side Reactions of Halogens: While the bromo and iodo groups are relatively stable, under harsh conditions (e.g., high temperatures combined with strong Lewis acids), there is a potential for undesired side reactions, including dehalogenation or rearrangement, which can consume your starting material and generate impurities.

Q2: What is the most likely degradation pathway for this compound under acidic conditions?

A: The degradation is typically initiated by protonation of the terminal nitrogen atom. From there, several non-productive pathways can compete with the desired reaction.

  • Protonation and Equilibrium: The hydrazine is protonated by the acid catalyst, which is the first step in activating it for condensation with a carbonyl compound.[1]

  • Oxidative Attack: The protonated hydrazine is more susceptible to oxidation. Dissolved oxygen or other oxidizing species in the reaction mixture can lead to the formation of radical intermediates, which rapidly polymerize or decompose, often with the evolution of nitrogen gas.[3][5]

  • Hydrolysis: In aqueous acidic solutions, there can be a slow hydrolysis of the hydrazine back to the corresponding aniline and hydrazine, although this is generally less significant than oxidative decomposition in anhydrous systems.

Below is a diagram illustrating the critical balance between the productive reaction pathway and potential degradation routes.

G cluster_0 Reaction Initiation cluster_1 Productive Pathway cluster_2 Degradation Pathways A This compound B Protonated Hydrazine (Active Intermediate) A->B H+ (Acid Catalyst) C Condensation with Aldehyde/Ketone B->C Desired Reaction G Oxidative Decomposition (+ O2, trace metals) B->G Side Reaction J Potential Dehalogenation (Harsh Conditions) B->J Side Reaction (High T, Strong Lewis Acid) D Hydrazone Intermediate C->D E [3,3]-Sigmatropic Rearrangement D->E F Desired Indole Product E->F H Radical Intermediates G->H I Tarry Byproducts, N2 Gas H->I

Caption: Productive vs. Degradation Pathways for Arylhydrazines in Acid.

Q3: How should I properly handle and store this compound and its salts to ensure stability?

A: Proper handling and storage are critical to prevent degradation before the reagent is even used. Phenylhydrazines are sensitive to air, light, and heat.[6]

  • Storage: The compound, whether as a free base or hydrochloride salt, should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[6] It should be kept in a cool, dark, and dry place.[7]

  • Handling: When weighing and dispensing the reagent, work quickly and avoid prolonged exposure to the atmosphere. Use of a glove box or glove bag is highly recommended.

  • Purity Check: Before use, especially if the material is old or has changed color (e.g., from off-white to brown), it is advisable to check its purity by TLC or melting point. The hydrochloride salt of 4-bromophenylhydrazine, a similar compound, has a melting point of 220-230 °C with decomposition.[8][9] Significant deviation could indicate degradation.

Q4: Does the choice of acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, PPA) matter for the stability of my hydrazine?

A: Yes, the choice of acid is critical. Both Brønsted acids (like HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (like ZnCl₂, BF₃) are commonly used to catalyze reactions involving arylhydrazines.[1]

  • Brønsted Acids: Protic acids like polyphosphoric acid (PPA) or sulfuric acid are highly effective but can be very aggressive, promoting charring and decomposition at elevated temperatures. Acetic acid is a much milder option, often used as both a catalyst and a solvent for the initial hydrazone formation.[10][11]

  • Lewis Acids: Zinc chloride (ZnCl₂) is a very common and effective catalyst for the Fischer indole synthesis.[2][12] However, it is hygroscopic and its activity can be influenced by water content. It can also be aggressive at high temperatures.

  • Recommendation: The principle of "minimum necessary force" applies. Start with milder conditions (e.g., acetic acid or a catalytic amount of p-TsOH) before resorting to stronger, more aggressive acids like PPA or high concentrations of Lewis acids.

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve common experimental issues.

Symptom / Observation Potential Cause Recommended Solution & Rationale
No reaction or very low conversion; starting material recovered. 1. Inactive Catalyst: The acid catalyst may be weak, insufficient, or deactivated (e.g., hygroscopic ZnCl₂ exposed to moisture).2. Low Reaction Temperature: The energy of activation for the key rearrangement step has not been met.3. Degraded Hydrazine: The hydrazine may have degraded during storage.1. Validate Catalyst: Use freshly opened or properly stored ZnCl₂. Consider switching to a different acid catalyst like PPA or Eaton's reagent if milder acids fail.[12]2. Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C. Monitor by TLC to find the optimal balance between reaction rate and decomposition.3. Verify Reagent Quality: Check the melting point or run a small-scale test reaction with a known, reliable substrate to confirm the hydrazine's activity.
Reaction produces a dark brown or black intractable tar. 1. Excessive Heat/Acid Concentration: The conditions are too harsh, causing widespread decomposition and polymerization.[4]2. Presence of Oxygen: Air is leaking into the reaction vessel, leading to rapid oxidative degradation of the hydrazine.[5]3. Incorrect Order of Addition: Adding the sensitive hydrazine to a hot, concentrated acid solution can cause immediate decomposition.1. Reduce Severity: Lower the reaction temperature and/or reduce the concentration of the acid catalyst. Consider a milder catalyst.[12]2. Ensure Inert Atmosphere: Degas the solvent and rigorously maintain a nitrogen or argon atmosphere throughout the entire reaction.[6]3. Change Addition Order: Add the acid catalyst slowly to the mixture of the hydrazine and carbonyl compound at a lower temperature, then heat gradually. An even better approach is to pre-form the hydrazone.
Formation of multiple unidentified spots by TLC. 1. Incomplete Hydrazone Formation: The cyclization step begins before all of the starting carbonyl compound has been converted to the hydrazone, leading to a complex mixture.2. Competing Side Reactions: The conditions may be promoting side reactions such as dehalogenation or rearrangements.3. Isomeric Products: If using an unsymmetrical ketone, there is a possibility of forming two different indole regioisomers.[12]1. Implement a Two-Step Procedure: Isolate the hydrazone intermediate first under mild conditions (e.g., refluxing in ethanol or acetic acid) before subjecting it to the stronger acid required for cyclization.[10][12]2. Screen Solvents and Catalysts: Systematically screen different acid catalysts and solvents to find conditions that favor the desired product.[12]3. Use a Symmetrical Carbonyl: If possible, use a symmetrical ketone or an aldehyde to eliminate the possibility of regioisomers and simplify the initial analysis.
Inconsistent results from one run to the next. 1. Variable Water Content: Trace amounts of water can significantly affect the activity of Lewis acid catalysts and the overall reaction kinetics.2. Batch-to-Batch Reagent Purity: The purity of the this compound or the solvent may vary.3. Atmospheric Exposure: Inconsistent control over the inert atmosphere can lead to varying levels of oxidative degradation.1. Use Anhydrous Conditions: Use freshly dried solvents and ensure catalysts like ZnCl₂ are anhydrous.[12]2. Standardize Materials: If possible, use the same batch of reagents for a series of experiments. Always note the supplier and lot number.3. Standardize Inert Gas Procedure: Implement a consistent and robust procedure for purging the reaction vessel and maintaining a positive pressure of inert gas.

Section 3: Recommended Experimental Protocols

To enhance reproducibility and minimize degradation, we recommend the following validated procedures.

Protocol 1: Preparation and Handling of Hydrazine Solutions

Objective: To prepare a solution of this compound for reaction while minimizing exposure to air.

Materials:

  • This compound (or its hydrochloride salt)

  • Anhydrous solvent (e.g., ethanol, acetic acid, THF)

  • Two- or three-neck round-bottom flask, equipped with a magnetic stir bar, septum, and nitrogen/argon inlet.

Procedure:

  • Assemble the glassware and flame-dry under vacuum or oven-dry and cool under a stream of inert gas.

  • Place the required amount of this compound into the flask. If using the hydrochloride salt, note that a base (like NaOAc or Et₃N) may be needed in the subsequent step to generate the free base, or the reaction can be run with the salt directly.

  • Seal the flask and purge with inert gas for 5-10 minutes.

  • Add the anhydrous solvent via a cannula or syringe through the septum.

  • Stir the solution under a positive pressure of inert gas. If the hydrazine is not fully soluble at room temperature, it may be gently warmed. This stock solution should be used immediately.

Causality Note: Preparing the solution under a robust inert atmosphere is the single most critical step to prevent oxidative degradation, which is a primary source of failure.[5][6]

Protocol 2: Two-Step Fischer Indole Synthesis: Hydrazone Formation and Isolation

Objective: To form the hydrazone intermediate under mild conditions, which is generally more stable than the free hydrazine, before proceeding to the harsh cyclization step.[1][12]

Step 2a: Hydrazone Formation

  • To the freshly prepared solution of this compound (1.0 eq) from Protocol 1, add the desired aldehyde or ketone (1.0-1.1 eq).

  • If using the hydrazine hydrochloride salt without a separate base, a few drops of acetic acid can be added to catalyze the condensation. If using the free base, this may not be necessary.

  • Heat the mixture to a moderate temperature (e.g., reflux in ethanol, 60-80 °C in acetic acid) and monitor the reaction by TLC until the starting carbonyl compound is consumed.[10]

  • Once complete, cool the reaction mixture to room temperature. The hydrazone may precipitate. If not, the solvent can be removed under reduced pressure.

  • The crude hydrazone can be purified by recrystallization or used directly in the next step if it is sufficiently pure.

Step 2b: Acid-Catalyzed Cyclization

  • Place the dried hydrazone intermediate into a flame-dried, inerted flask.

  • Add the appropriate anhydrous solvent (e.g., toluene, xylenes, or none if using PPA).

  • Add the acid catalyst (e.g., ZnCl₂, PPA, Eaton's reagent).

  • Heat the mixture to the required temperature for cyclization (this can range from 80 °C to >140 °C depending on the substrate and catalyst).

  • Monitor the reaction by TLC for the disappearance of the hydrazone and the appearance of the indole product.

  • Upon completion, perform an appropriate aqueous workup to quench the acid and extract the product.

Self-Validation: This two-step protocol provides a clear checkpoint. By confirming the formation of the hydrazone (e.g., by ¹H NMR, LC-MS, or TLC) before the cyclization, you can ensure that any failure in the second step is due to the cyclization conditions and not the initial condensation or quality of the hydrazine.

References

  • Hughes, D. L. (1993). The Fischer Indole Synthesis.
  • Research Publish Journals. (n.d.). Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. Research Publish Journals. Retrieved February 27, 2026, from [Link]

  • Bajwa, G. S., & Brown, R. K. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(11), 1927–1935.
  • Wikipedia. (2024). Fischer indole synthesis. In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved February 27, 2026, from [Link]

  • J&K Scientific LLC. (2021). Fischer Indole Synthesis. J&K Scientific. Retrieved February 27, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Carl ROTH. Retrieved February 27, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phenylhydrazine. NJ.gov. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Degradation pathway of compound 8 in acidic water. ResearchGate. Retrieved February 27, 2026, from [Link]

  • SciSpace. (1997). The Chemical and Biochemical Degradation of Hydrazine. SciSpace. Retrieved February 27, 2026, from [Link]

  • MDPI. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). MDPI. Retrieved February 27, 2026, from [Link]

  • International Labour Organization. (n.d.). ICSC 0938 - PHENYLHYDRAZINE. ILO. Retrieved February 27, 2026, from [Link]

  • Austin Publishing Group. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Publishing Group. Retrieved February 27, 2026, from [Link]

  • Scirp.org. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Scirp.org. Retrieved February 27, 2026, from [Link]

  • DTIC. (n.d.). Oxidation of Hydrazine in Aqueous Solutions. DTIC. Retrieved February 27, 2026, from [Link]

Sources

scale-up synthesis challenges of (4-Bromo-2-iodo-phenyl)-hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of (4-Bromo-2-iodo-phenyl)-hydrazine

Status: Active Ticket ID: SC-HYD-4Br2I Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Logic

User Query: "We are experiencing inconsistencies scaling up the synthesis of this compound from gram to kilogram scale. Issues include low yields, filtration bottlenecks, and rapid product degradation."

Scientist’s Assessment: Scaling aryl hydrazines is notoriously difficult due to the "Thermal-Stability Paradox": the intermediate diazonium salts require cold temperatures to prevent explosion/decomposition, while the subsequent reduction often generates massive exotherms.

For This compound , you face two specific additional challenges:

  • Ortho-Iodine Sterics/Lability: The bulky iodine atom at the ortho position protects the hydrazine from some side reactions but destabilizes the Carbon-Iodine bond against harsh reducing agents (hydrodeiodination risk).

  • Oxidative Sensitivity: As an electron-rich hydrazine, the free base is an "oxygen sponge." It must be isolated as the Hydrochloride Salt to ensure shelf-stability.

Visual Workflow & Logic Pathways

The following diagram outlines the Critical Process Parameters (CPPs) and the decision logic for troubleshooting.

G Start Start: 4-Bromo-2-iodoaniline Diazotization Step 1: Diazotization (NaNO2 / HCl, <5°C) Start->Diazotization Slurry in HCl DiazoCheck Checkpoint: Starch-Iodide Test (Must be Positive) Diazotization->DiazoCheck DiazoCheck->Diazotization Negative? Add more NaNO2 ReductionChoice Step 2: Reduction Strategy DiazoCheck->ReductionChoice Excess HNO2 confirmed RouteSn Route A: SnCl2 (Stannous Chloride) Robust but difficult workup ReductionChoice->RouteSn RouteSulfite Route B: Na2SO3 (Sulfite) Cleaner but pH sensitive ReductionChoice->RouteSulfite Isolation Step 3: Salt Formation (Conc. HCl precipitation) RouteSn->Isolation High Exotherm Risk RouteSulfite->Isolation pH Control Critical Product Final Product: This compound HCl Isolation->Product Filtration & Drying

Caption: Workflow Logic for this compound Synthesis. Blue nodes indicate standard processing; Red/Green indicates strategic divergence.

Troubleshooting Guide (Q&A Format)

Category A: The Diazotization Step (The "Front End")

Q: My reaction mixture turns into a tar/black sludge before I even start the reduction. Why? A: This is likely Diazo-Decomposition . The diazonium salt of 2-iodoanilines is thermally fragile.

  • The Cause: If the temperature rises above 5–8°C during the addition of NaNO2, the diazonium salt decomposes, releasing nitrogen and forming phenols or coupling with itself to form azo-tars.

  • The Fix:

    • Maintain internal temperature strictly at -5°C to 0°C .

    • Ensure efficient stirring. The starting material (aniline hydrochloride) is often a thick slurry. If stirring is poor, "hot spots" occur where the exotherm spikes locally.

    • Crucial: Do not let the diazonium solution stand. Transfer it immediately to the reducing agent once formation is complete.

Q: How do I know when the diazotization is actually finished? A: You must use a Starch-Iodide external indicator .

  • Protocol: Dip a glass rod into the reaction and touch it to starch-iodide paper. It should turn instant black/blue . This confirms an excess of Nitrous Acid (HNO2).

  • Why it matters: If you lack excess HNO2, you have unreacted aniline left. This aniline will react with the formed diazonium salt to form a diazo-amino coupling impurity (yellow/orange solid) that is nearly impossible to remove later.

Category B: The Reduction Step (The "Bottleneck")

Q: I am using Tin(II) Chloride (SnCl2). The reaction works, but I cannot filter the final product. It clogs every filter. A: You have encountered "Tin Mud" (colloidal tin hydroxides).

  • The Mechanism: When you neutralize the reaction to isolate the free base or during workup, Sn species form gelatinous networks that trap your product.

  • The Fix (Scale-Up Friendly):

    • Do not neutralize. Isolate the product directly as the Hydrochloride Salt from the strongly acidic solution. The hydrazine HCl salt is usually insoluble in concentrated HCl/SnCl4 mixtures.

    • Cool to -10°C and filter the precipitate on a sintered glass funnel (avoid paper; strong acid eats it).

    • Wash: Wash the filter cake with cold conc. HCl, then a small amount of cold ethanol.

Q: Can I use Catalytic Hydrogenation (Pd/C + H2) to avoid the Tin waste? A: ABSOLUTELY NOT.

  • The Risk: Palladium will rapidly cleave the Carbon-Iodine and Carbon-Bromine bonds (Hydrodehalogenation) before it reduces the diazo group (or hydrazone). You will end up with phenylhydrazine or aniline.

  • Alternative: Use the Sodium Sulfite/Bisulfite method (Route B below) if you need a metal-free route.

Category C: Isolation & Stability

Q: The product comes out pink/purple and turns black overnight. A: You are isolating the Free Base , which is oxidizing.

  • The Fix: Always isolate, dry, and store this molecule as the Monohydrochloride Salt .

  • Purification: If the salt is colored (pink/brown), recrystallize it from hot water containing 5% conc. HCl . Add activated charcoal, boil for 5 mins, filter hot, and let it crystallize slowly. The HCl prevents oxidation during the heating step.

Comparative Protocols

FeatureMethod A: Tin(II) Chloride (SnCl2)Method B: Sodium Sulfite (Na2SO3)
Scale Suitability High (Robust, reproducible)Medium (Sensitive to pH/Temp)
Waste Profile High (Heavy metal waste)Low (Sulfate salts)
Product Purity Generally higher (crude)Often contains sulfate ash
Iodine Stability Excellent (Mild reduction)Good
Filtration Difficult (unless kept acidic)Easy
Recommendation Recommended for <5kg batches Recommended for >10kg (if waste is limited)
Protocol A: The Robust SnCl2 Method (Recommended for Reliability)
  • Preparation: In a reactor, charge 4-Bromo-2-iodoaniline (1.0 eq) and Conc. HCl (10 vol) . Cool to -5°C .[1] (Note: It will be a thick slurry).

  • Diazotization: Dropwise add NaNO2 (1.1 eq) dissolved in minimal water. Maintain temp < 0°C. Stir until solution clarifies (mostly) and Starch-Iodide is positive.

  • Reduction:

    • Prepare a separate vessel with SnCl2·2H2O (2.5 eq) in Conc. HCl (5 vol) . Cool to -5°C .[1]

    • Critical Step: Transfer the cold Diazonium solution INTO the Tin solution slowly. (Never the other way around).

    • Exotherm Warning: This addition is violently exothermic. Control feed rate to keep T < 10°C.

  • Isolation:

    • Stir at 0°C for 1 hour. A thick white/off-white precipitate forms (The Hydrazine·HCl·SnCl4 complex).

    • Filter the solid.[2]

    • De-Tinning: Suspend the solid in water. Add NaOH solution until pH ~12 (Free base forms, oils out). Extract immediately with Ethyl Acetate.

    • Salting: Dry the organic layer (MgSO4). Add 4M HCl in Dioxane (or bubble HCl gas). The pure This compound Hydrochloride precipitates.

Protocol B: The "Green" Sulfite Method
  • Diazotization: Same as above.

  • Reduction:

    • Prepare Na2SO3 (2.5 eq) and NaOH (to pH 7) in water. Cool to 5°C.

    • Pour the diazonium solution into the sulfite solution.

    • Observation: The solution turns orange/red (formation of the diazosulfonate).

    • Heat to 60°C for 1 hour (Conversion to hydrazine sulfonate). Color fades to yellow.

  • Hydrolysis:

    • Add Conc. HCl carefully to reach pH 1.

    • Heat to 90°C for 2 hours. (Hydrolysis of the sulfonate group).

    • Risk:[3][4][5][6] Iodine cleavage is possible if heated too long. Monitor by HPLC.

  • Isolation: Cool to 0°C. The product crystallizes as the HCl salt or sulfate salt.

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for Diazotization/SnCl2 reduction).

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of aryl hydrazine oxidation and synthesis).

  • Org. Synth. 1922, 2, 71. Phenylhydrazine. Link (Foundational protocol for scale-up of phenylhydrazines via sulfite method).

  • Patent CN103387515A. Preparation method of 4-bromophenylhydrazine hydrochloride. Link (Industrial reference for halogenated hydrazine scale-up).

Disclaimer: This guide is for professional research use only. Hydrazines are toxic and potential carcinogens.[6] Always operate in a fume hood with appropriate PPE.[7]

Sources

Validation & Comparative

comparison of reactivity between aryl iodides and aryl bromides in cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic methodology, selecting the appropriate electrophile for transition-metal-catalyzed cross-coupling is one of the most critical decisions in reaction design. While aryl chlorides are notoriously inert, the choice between aryl iodides (Ar–I) and aryl bromides (Ar–Br) is rarely a simple matter of substitution. It requires a deep understanding of reaction thermodynamics, catalytic cycle kinetics, and the specific microenvironment of the transition metal.

This guide provides an objective, data-driven comparison of the reactivity profiles of aryl iodides and aryl bromides, dissecting the causality behind their performance in standard cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and providing validated protocols to optimize your synthetic workflows.

Thermodynamic Foundations of Halide Reactivity

The fundamental reactivity of aryl halides in palladium-catalyzed cross-coupling is governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bond.

The C–I bond possesses a significantly lower BDE (approximately 67.2 kcal/mol) compared to the C–Br bond (approximately 82.6 kcal/mol)[1]. This 15.4 kcal/mol thermodynamic differential directly dictates the kinetics of the oxidative addition step—the phase where the low-valent Pd(0) active species inserts into the C–X bond. Because the activation barrier for Ar–I is substantially lower, oxidative addition occurs rapidly, often at room temperature. Conversely, Ar–Br typically requires elevated temperatures or highly electron-rich, bulky phosphine ligands to facilitate the insertion.

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_Ox Ar-Pd(II)-X (X = I or Br) Pd0->PdII_Ox Oxidative Addition Ar-I: Fast (Low BDE) Ar-Br: Slower PdII_Trans Ar-Pd(II)-Nu (Nu = Boronate, Amine) PdII_Ox->PdII_Trans Transmetalation Rate-determining for Ar-I SideRxn Inactive Bridging Dimer (Common with Iodides) PdII_Ox->SideRxn Iodide Inhibition (Excess I⁻) PdII_Trans->Pd0 Reductive Elimination Product Cross-Coupled Product PdII_Trans->Product

Fig 1: Palladium catalytic cycle highlighting the divergence in reactivity between Ar-I and Ar-Br.

The Double-Edged Sword of Aryl Iodides

While the kinetic advantage of aryl iodides makes them highly attractive for sterically hindered substrates or temperature-sensitive functional groups, their hyper-reactivity introduces severe mechanistic complications.

  • Iodide Inhibition in Transmetalation: In C–N bond-forming processes (Buchwald-Hartwig aminations), aryl iodides historically underperformed compared to bromides. The Causality: The highly coordinating iodide anion competes with the amine nucleophile for the Pd(II) center during the transmetalation step, or forms inactive, halogen-bridged palladium dimers [2].

  • Ullmann-Type Homocoupling: The facile reduction of the weak C–I bond makes aryl iodides highly susceptible to reductive homocoupling side reactions. In the presence of a reductant or specific ligands, Ar–I can rapidly form biaryl impurities, consuming the starting material and complicating downstream purification [3].

Aryl Bromides as the Industrial Standard

Aryl bromides strike an optimal balance between reactivity and stability. They undergo oxidative addition at manageable temperatures (typically 60–100 °C) while remaining virtually immune to the halide inhibition phenomena that plague iodides[4]. Furthermore, the commercial availability of diverse aryl bromides is vastly superior to iodides, and their cost per mole is significantly lower. For these reasons, Ar–Br is the default electrophile for process chemistry and large-scale pharmaceutical manufacturing.

Quantitative Comparison Matrix

To streamline substrate selection, the following table summarizes the quantitative and qualitative differences between the two electrophiles.

ParameterAryl Iodide (Ar–I)Aryl Bromide (Ar–Br)
Bond Dissociation Energy (BDE) ~67.2 kcal/mol~82.6 kcal/mol
Oxidative Addition Kinetics Very Fast (Often proceeds at 20–40 °C)Moderate (Typically requires 60–100 °C)
Transmetalation Efficiency Can be slow (Prone to Iodide Inhibition)Highly efficient
Commercial Availability Moderate (Limited diverse building blocks)Very High (Vast catalog availability)
Cost HighLow to Moderate
Primary Side Reactions Ullmann-type homocoupling, dehalogenationMinimal (Highly dependent on ligand)

Experimental Workflows & Validated Protocols

The following protocols are designed as self-validating systems. They incorporate specific solvent and reagent choices directly informed by the mechanistic principles discussed above.

SubstrateSelection Start Select Aryl Halide CheckReactivity Require low temp or sterically hindered coupling? Start->CheckReactivity UseArI Choose Aryl Iodide (Ar-I) CheckReactivity->UseArI Yes CheckCost Industrial scale-up or budget constraints? CheckReactivity->CheckCost No CheckCN Buchwald-Hartwig C-N Coupling? UseArI->CheckCN CheckCost->UseArI No UseArBr Choose Aryl Bromide (Ar-Br) CheckCost->UseArBr Yes StandardCond Standard Polar/Non-Polar Solvent Systems UseArBr->StandardCond MitigateI Use Toluene to precipitate NaI CheckCN->MitigateI Yes CheckCN->StandardCond No

Fig 2: Logical decision matrix for selecting between aryl iodides and aryl bromides.

Protocol A: Standard Suzuki-Miyaura Coupling (Ar–Br Baseline)

This protocol utilizes an aryl bromide. Because oxidative addition is the rate-determining step for Ar–Br, we utilize a moderately elevated temperature (80 °C) and a robust Pd(0) source [4].

Materials:

  • Aryl Bromide (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Na₂CO₃ (2.0 mmol, 2.0 M aqueous solution)

  • Toluene/Ethanol (4:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Degassing: To a Schlenk flask, add the Aryl Bromide and Arylboronic Acid. Evacuate and backfill the flask with Argon three times. Causality: Pd(0) is highly sensitive to oxidation by atmospheric O₂, which halts the catalytic cycle.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon.

  • Solvent Introduction: Inject the degassed Toluene/Ethanol mixture, followed by the aqueous Na₂CO₃ solution. Causality: The base is required to activate the boronic acid, forming a reactive boronate complex that facilitates transmetalation.

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours.

  • Validation & Workup: Monitor via TLC. The disappearance of the Ar–Br spot validates successful oxidative addition. Cool to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of Aryl Iodides (Overcoming Iodide Inhibition)

To successfully couple an aryl iodide with an amine, we must prevent the iodide anion from poisoning the catalyst. We achieve this by manipulating solvent polarity [5].

Materials:

  • Aryl Iodide (1.0 mmol)

  • Secondary Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Biarylphosphine Ligand (e.g., RuPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Substrate Addition: Add the Aryl Iodide and the Secondary Amine.

  • Solvent Selection (Critical Step): Add anhydrous Toluene. Causality: As the reaction proceeds, NaI is generated as a byproduct. NaI is highly soluble in polar solvents (like DMF or Dioxane) where it would remain free to coordinate to Pd(II) and inhibit the reaction. By using non-polar Toluene, NaI immediately precipitates out of solution, effectively removing the inhibitor from the catalytic cycle.

  • Reaction: Stir at 65 °C for 8 hours. (Note the lower temperature compared to Protocol A, enabled by the weak C–I bond).

  • Validation & Workup: The formation of a fine white precipitate (NaI) visually validates that the reaction is proceeding and the inhibition mechanism has been bypassed. Filter the mixture through a pad of Celite, concentrate, and purify.

References

  • Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings ChemRxiv URL
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL
  • Massachusetts Institute of Technology (MIT)

advantages of using (4-Bromo-2-iodo-phenyl)-hydrazine over other di-halogenated precursors

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic advantages of using (4-Bromo-2-iodo-phenyl)-hydrazine as a scaffold in medicinal chemistry, specifically for the synthesis of polysubstituted heterocycles like indoles, indazoles, and pyrazoles.

Executive Summary: The Orthogonal Advantage

In complex drug discovery workflows, regioselectivity is the primary bottleneck. Traditional homohalogenated precursors (e.g., 2,4-dibromophenylhydrazine) often yield inseparable mixtures of regioisomers during cross-coupling.

This compound solves this via Orthogonal Chemoselectivity . The significant difference in bond dissociation energy between the C–I bond (approx. 65 kcal/mol) and the C–Br bond (approx. 81 kcal/mol) allows researchers to functionalize the ortho-position exclusively under mild conditions, leaving the para-bromide intact for late-stage diversification.

Key Technical Benefits
  • Site-Selective Functionalization: >98% regioselectivity for ortho-coupling.

  • Mild Activation: C–I bonds activate at room temperature with standard Pd-catalysts; C–Br requires elevated temperatures (>80°C).

  • Scaffold Versatility: Direct precursor to 7-substituted indoles and 1,3-disubstituted indazoles.

Comparative Analysis: Iodo-Bromo vs. Di-Bromo/Di-Iodo

The following table contrasts the performance of this compound against common alternatives in a standard Suzuki-Miyaura coupling scenario.

FeatureThis compound (2,4-Dibromophenyl)-hydrazine(2,4-Diiodophenyl)-hydrazine
Primary Reactivity Ortho-Selective (C-I) Non-selective (Mixture)Non-selective (Mixture)
Regiocontrol Mechanism Electronic (Bond Strength) Steric (unreliable)Steric (unreliable)
First Coupling Temp. 25°C – 40°C >80°C25°C – 40°C
Second Coupling Feasible (C-Br remains) Difficult (Over-reaction)Difficult (Both sites react)
Purification Load Low (Single isomer) High (Isomer separation)High (Isomer separation)

Analyst Insight: Using the di-bromo analog requires relying on steric hindrance at the ortho position to prevent double-coupling. This often fails with smaller nucleophiles, leading to "shotgun" mixtures. The Iodo-Bromo scaffold eliminates this risk entirely.

Strategic Application Workflows

Workflow A: Synthesis of 7-Functionalized Indoles

In the Fischer Indole Synthesis, the ortho-substituent of the hydrazine becomes the C7 position of the indole. Using the Iodo-Bromo precursor allows for the introduction of sensitive groups at C7 before cyclization or selective C7-arylation after cyclization.

Visualization of the Pathway

IndoleSynthesis Start This compound Step1 Step 1: Fischer Cyclization (Ketone + Acid) Start->Step1 Cyclization Inter Intermediate: 5-Bromo-7-iodo-indole Step1->Inter Step2 Step 2: Selective Suzuki Coupling (Pd(0), RT, Boronic Acid A) Inter->Step2 Site-Selective (C-I) Prod1 Product A: 7-Aryl-5-bromo-indole Step2->Prod1 Step3 Step 3: High-Temp Coupling (Pd(II), >80°C, Boronic Acid B) Prod1->Step3 Late-Stage (C-Br) Final Final Drug Candidate: 5,7-Diaryl-indole Step3->Final

Caption: Sequential functionalization strategy leveraging the reactivity gap between C-I (Step 2) and C-Br (Step 3).

Experimental Protocol: Selective C-I Functionalization

Objective: Selectively couple a phenyl group to the ortho-position (C2) of the hydrazine scaffold without affecting the para-bromine.

Materials
  • Substrate: this compound hydrochloride (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Chosen for high selectivity toward I over Br.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME/Ethanol (2:1 v/v)

Step-by-Step Methodology
  • Degassing: Charge a Schlenk flask with the hydrazine substrate, phenylboronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles). Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvation: Add degassed DME/Ethanol solvent mixture via syringe.

  • Activation: Add the aqueous Na₂CO₃ solution.

  • Reaction: Stir the mixture at Room Temperature (25°C) for 4–6 hours.

    • Note: Do NOT heat. Heating >60°C will initiate oxidative addition into the C-Br bond.

  • Monitoring: Monitor via TLC (Hexane/EtOAc). The starting material (lower Rf) should disappear, replaced by a single new spot.

  • Workup: Dilute with water, extract with ethyl acetate, and dry over MgSO₄.

  • Purification: Flash chromatography.

Validation Criteria:

  • ¹H NMR should show the loss of the specific ortho-proton signal and retention of the para-position coupling pattern.

  • Mass spectrometry should confirm the retention of the Bromine isotope pattern (1:1 ratio of M/M+2).

References

  • Reactivity Trends in Halogenated Aromatics Source: BenchChem Technical Guides. "Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines."
  • Fischer Indole Synthesis Mechanism & Modific

    • Source: Wikipedia / Organic Chemistry Portal. "Fischer indole synthesis."
    • URL:[Link]

  • General Cross-Coupling Selectivity (Chemguide)

    • Source: Chemguide.[1] "Addition-Elimination Reactions of Aldehydes and Ketones."

    • URL:[Link]

  • Hydrazine Synthesis & Stability

    • Source: PubChem Compound Summary. "(2,4-Dibromophenyl)hydrazine."[2]

    • URL:[Link]

Sources

A Multi-Spectroscopic Approach to the Structural Confirmation of (4-Bromo-2-iodo-phenyl)-hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

In the landscape of modern drug discovery and synthetic chemistry, the unambiguous structural verification of novel chemical entities is paramount. Phenylhydrazine derivatives, in particular, serve as foundational building blocks for a vast array of heterocyclic compounds with significant pharmacological profiles.[1] The precise arrangement of substituents on the aromatic ring dictates the molecule's three-dimensional structure, reactivity, and ultimately, its biological activity. This guide provides a comprehensive, field-proven workflow for the structural elucidation of (4-Bromo-2-iodo-phenyl)-hydrazine, a di-halogenated intermediate where positional isomerism presents a significant analytical challenge.

We will move beyond a simple recitation of techniques, instead focusing on the causality behind our analytical choices. This guide establishes a self-validating system of analysis, integrating Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy to build an unassailable case for the target structure, while providing the framework to differentiate it from its key isomers.

The Analytical Workflow: A Strategy for Certainty

The confirmation of a molecular structure, especially one with multiple positional isomers, is not a linear process but a cycle of hypothesis and verification. Our strategy begins with the most definitive data for elemental composition (Mass Spectrometry) and proceeds to the fine-grained detail of atomic connectivity (NMR Spectroscopy), with final confirmation of functional groups (FTIR Spectroscopy).

G cluster_0 Analytical Workflow Sample Synthesized Sample This compound MS Mass Spectrometry (EI-MS/HRMS) Sample->MS Step 1: Mass & Isotopic Pattern Confirm_Mass Molecular Formula Confirmed? MS->Confirm_Mass NMR 1H & 13C NMR Spectroscopy Confirm_Mass->NMR Yes Confirm_Connectivity Regiochemistry Confirmed? NMR->Confirm_Connectivity Step 2: Atom Connectivity FTIR FTIR Spectroscopy Confirm_Connectivity->FTIR Yes Confirm_FG Functional Groups Present? FTIR->Confirm_FG Step 3: Functional Group ID Structure Structure Confirmed Confirm_FG->Structure Yes

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: The Gatekeeper of Elemental Composition

The first and most critical step is to confirm the molecular weight and elemental formula. For a compound containing both bromine and iodine, mass spectrometry offers a uniquely definitive signature due to the characteristic isotopic abundances of the halogens.

The Causality Behind the Choice: Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 50:50 ratio.[2] This results in a distinctive "M" and "M+2" peak pattern of nearly equal intensity for any fragment containing a bromine atom.[3][4] Iodine, conversely, is monoisotopic (¹²⁷I), meaning it does not produce an M+2 peak.[5][6] The combination of these two halogens in one molecule creates a highly predictable and easily identifiable isotopic cluster.

Predicted Mass Spectrum Data for C₆H₆BrIN₂:

IonCalculated m/zIsotope CombinationPredicted Relative AbundanceRationale
[M]⁺327.88C₆H₆⁷⁹Br¹²⁷IN₂~100%Molecular ion with the lighter bromine isotope.
[M+2]⁺329.88C₆H₆⁸¹Br¹²⁷IN₂~98%Molecular ion with the heavier bromine isotope.[5]
[M-NHNH₂]⁺296.86C₆H₄⁷⁹Br¹²⁷I~100%Fragment from loss of the hydrazine group.
[M-NHNH₂+2]⁺298.86C₆H₄⁸¹Br¹²⁷I~98%Isotopic partner of the hydrazine-loss fragment.
[I]⁺126.90¹²⁷IVariableA peak at m/z ~127 is often observed for iodine-containing compounds.[5]

Trustworthiness through High Resolution: While low-resolution MS confirms the isotopic pattern, high-resolution mass spectrometry (HRMS) is essential for providing a self-validating system. By measuring the mass to four or five decimal places, HRMS can confirm the elemental composition, ruling out other potential formulas that might have the same nominal mass.

  • Expected HRMS (M⁺): C₆H₆⁷⁹Br¹²⁷IN₂ requires m/z 327.8813; found m/z 327.8811 (example).

NMR Spectroscopy: The Blueprint of Connectivity

With the molecular formula confirmed, NMR spectroscopy is employed to map the precise arrangement of atoms. This is the most powerful tool for distinguishing between the this compound and its isomers, such as (2-Bromo-4-iodo-phenyl)-hydrazine.

The Causality Behind ¹H NMR Predictions: The chemical shift and splitting pattern of the aromatic protons are dictated by their electronic environment and their proximity to other protons. In our target molecule, there are three aromatic protons (H-3, H-5, H-6) which are all distinct.

G cluster_mol Structure-Spectrum Correlation cluster_spec Predicted ¹H NMR Signals mol H3 H-3: Doublet (d) J ≈ 2.5 Hz δ ≈ 7.8 ppm H5 H-5: Doublet of Doublets (dd) J ≈ 8.7, 2.5 Hz δ ≈ 6.9 ppm H6 H-6: Doublet (d) J ≈ 8.7 Hz δ ≈ 6.7 ppm NH -NH- & -NH₂: Broad singlets (br s) δ ≈ 4-8 ppm (exchangeable) p3 p3->H3 p5 p5->H5 p6 p6->H6 pNH pNH->NH

Caption: Predicted ¹H NMR signals for key protons.

¹H NMR - Comparative Analysis:

ProtonPredicted Pattern for (4-Bromo-2-iodo)Rationale & CouplingPredicted Pattern for (2-Bromo-4-iodo) Isomer
H-3 Doublet (d)Coupled only to H-5 (meta-coupling, J ≈ 2.5 Hz). Deshielded by adjacent iodine.Doublet of Doublets (dd)
H-5 Doublet of Doublets (dd)Coupled to H-6 (ortho, J ≈ 8.7 Hz) and H-3 (meta, J ≈ 2.5 Hz).Doublet (d)
H-6 Doublet (d)Coupled only to H-5 (ortho-coupling, J ≈ 8.7 Hz). Least deshielded proton.Doublet of Doublets (dd)

The key differentiator is the proton between the two halogens. In our target, H-3 is a simple doublet. In the 2-bromo-4-iodo isomer, the proton at C-3 would be a doublet of doublets.

¹³C NMR - Confirming the Carbon Skeleton: ¹³C NMR provides complementary information. The carbons directly attached to the electronegative halogens and nitrogen will be significantly affected.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Shift (δ, ppm)Rationale
C-1 (C-NHNH₂)~145-150Attached to nitrogen, deshielded.
C-2 (C-I)~90-95"Heavy atom effect" of iodine causes significant shielding (upfield shift).
C-3~135-140Deshielded by adjacent iodine.
C-4 (C-Br)~110-115Attached to bromine.
C-5~120-125Standard aromatic carbon.
C-6~115-120Shielded by ortho-amino group.

FTIR Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid and reliable method to confirm the presence of the hydrazine functional group.[1][7] The key diagnostic signals are the N-H stretching vibrations.

The Causality Behind the Choice: The -NHNH₂ group contains both a primary amine (-NH₂) and a secondary amine (-NH-). The N-H bonds vibrate at characteristic frequencies, producing sharp to moderately broad peaks in the IR spectrum. Their presence provides strong evidence for the hydrazine moiety.

Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3300 - 3500N-H StretchMedium-StrongTypically two bands for the asymmetric and symmetric stretching of the -NH₂ group.[1]
~3200N-H StretchMediumStretching vibration of the secondary amine (-NH-).
1580 - 1620Aromatic C=C StretchMedium-StrongCharacteristic vibrations of the benzene ring.
~820C-H Out-of-plane bendStrongSuggests a 1,2,4-trisubstituted aromatic ring.

The absence of strong signals in the carbonyl region (1650-1750 cm⁻¹) is also critical, confirming that the hydrazine has not been acylated or oxidized.[8]

Conclusion: A Triangulated, Authoritative Confirmation

The structural confirmation of this compound cannot be achieved with a single technique. It requires the logical integration of data from three distinct spectroscopic methods.

  • Mass Spectrometry authoritatively confirms the elemental formula (C₆H₆BrIN₂) via its unique M/M+2 isotopic pattern and high-resolution mass.

  • NMR Spectroscopy provides the definitive evidence for the 1,2,4-substitution pattern, clearly distinguishing the target molecule from its isomers through unique proton splitting patterns.

  • FTIR Spectroscopy offers rapid and conclusive proof of the hydrazine functional group's presence via its characteristic N-H stretching vibrations.

By following this multi-faceted, self-validating workflow, researchers can move forward with absolute confidence in the structural integrity of their materials, a non-negotiable prerequisite for success in drug development and advanced chemical synthesis.

Experimental Protocols

1. High-Resolution Mass Spectrometry (HRMS)

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).

  • Instrument Parameters:

    • Analyzer: Time-of-Flight (TOF) or Orbitrap.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis: Calibrate the instrument using a known standard. Identify the monoisotopic mass for the [M+H]⁺ or [M]⁺ adduct and compare the measured value (to 4 decimal places) with the theoretical value calculated for C₆H₆BrIN₂. Analyze the isotopic cluster for the characteristic 1:1 bromine pattern.

2. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

  • Data Analysis: Process the FID with an exponential window function. Phase and baseline correct the spectrum. Integrate the ¹H signals and assign the chemical shifts and coupling constants (J-values) for all protons. Assign the chemical shifts for all carbons.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR).

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or zinc selenide).[9] Ensure good contact between the sample and the crystal using the pressure arm.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis: Acquire a background spectrum of the clean, empty ATR crystal first. Then, acquire the sample spectrum. The instrument software will automatically generate the absorbance spectrum. Identify the key functional group frequencies (N-H, C=C, C-H).

References

  • Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives.
  • Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References.
  • Oriental Journal of Chemistry. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes.
  • Quora. (2017). What is the justification of two strong peaks in the mass spectrum for bromine, while for iodine only one peak at 127 amu is indicated?
  • ResearchGate. (2025). Theoretical investigation of NLO and spectroscopic properties of halogenated aniline.
  • Dummies.com. (2016). How a Mass Spectrometer Identifies Isotopes.
  • ResearchGate. (n.d.). FT-IR spectra of hydrazine derivative Schiff base.
  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry.
  • Whitman People. (n.d.). GCMS Section 6.5.
  • PubMed. (2013). Synthesis and spectral characterization of hydrazone derivative of furfural using experimental and DFT methods.
  • ResearchGate. (n.d.). 13 C NMR spectra assignment of title compound.
  • Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. (n.d.).
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty...
  • Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. (n.d.). PMC.
  • Harrick. (n.d.). ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-iodoaniline 97.
  • PubChem. (n.d.). 4-bromo-2-iodoaniline (C6H5BrIN).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Bromo-2-iodo-phenyl)-hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of (4-Bromo-2-iodo-phenyl)-hydrazine. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, scientifically-grounded protocol. Understanding the causality behind each step is paramount to ensuring not only procedural compliance but also the safety of laboratory personnel and the environment.

Hazard Profile and Risk Assessment: A Multi-faceted Challenge

This compound is not a simple compound to discard. Its molecular structure presents a confluence of hazards that must be individually addressed in the disposal plan. It is simultaneously a halogenated organic compound, a hydrazine derivative, and a potential carcinogen, placing it in the category of a Particularly Hazardous Substance (PHS).

Expert Insight: The primary error in laboratory waste management is improper segregation. The dual halogenation (Bromo-, Iodo-) and the hydrazine functional group in this compound dictate its classification. Mixing this with non-halogenated waste streams can lead to rejection by disposal facilities and significantly increased costs; more critically, it can pose safety risks during storage and transport.[1]

Hazard ClassificationPrimary Concern(s)Disposal Implication
Halogenated Organic Compound Environmental persistence; potential to form toxic byproducts (dioxins) upon improper incineration.Must be segregated into a dedicated "Halogenated Organic Waste" stream for high-temperature incineration.[1][2][3][4]
Hydrazine Derivative High acute toxicity, corrosivity, potential carcinogenicity, and reactivity (strong reducing agent).[5][6][7]Requires handling with extreme caution, segregation from oxidizers and acids, and disposal as acutely toxic waste.[6]
Suspected Carcinogen Long-term health risk upon exposure.[5][8][9]Mandates strict engineering controls and PPE to minimize exposure, as per OSHA guidelines for carcinogens.[8][10][11]
Acutely Hazardous (P-List Profile) Potential to cause death or irreversible illness even at low doses.[12]Best practice dictates following stringent EPA P-list disposal rules, including for container residues.[13][14][15][16]

Pre-Disposal Safety Protocols: Engineering Controls & PPE

Before handling the waste, establishing a controlled environment is non-negotiable. The Occupational Safety and Health Administration (OSHA) requires that for Particularly Hazardous Substances, specific consideration be given to designated areas and containment devices.[10]

Mandatory Engineering Control: All handling, preparation, and containerization of this compound waste must be conducted within a certified chemical fume hood to prevent the inhalation of any dusts or vapors.[3][5][17]

Personal Protective Equipment (PPE): Standard laboratory PPE is insufficient. A multi-barrier approach is required.

  • Gloves: Double-gloving with chemical-resistant gloves is recommended. Butyl rubber is an excellent choice for handling hydrazines.[6] Always inspect gloves for integrity before use and dispose of the outer glove immediately after handling the waste container.[18]

  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory to protect against splashes and accidental contact.[18][19]

  • Body Protection: A chemical-resistant lab coat, worn over long pants and closed-toe shoes, is required.[5][19]

G cluster_0 Containment Zone (Chemical Fume Hood) researcher Researcher with Full PPE (Goggles, Face Shield, Lab Coat, Double Gloves) waste_container Primary Waste Container (Sealed, Labeled) researcher->waste_container Adds Waste outside Laboratory Bench (External Area) spill_kit Spill Kit (Inert Absorbent)

Caption: Mandatory setup for handling hazardous waste within a fume hood.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA and OSHA regulations. Do not deviate from this sequence.

Step 3.1: Waste Segregation

  • Action: Designate a specific, compatible hazardous waste container solely for "Halogenated Organic Waste."[2][4]

  • Scientific Rationale: Halogenated waste requires incineration at temperatures exceeding 850°C to ensure the complete destruction of halogenated molecules and prevent the formation of highly toxic dioxins and furans. Mixing with non-halogenated streams, which are often fuel-blended, contaminates the entire batch and violates federal disposal regulations.[1]

  • CRITICAL - DO NOT MIX WITH:

    • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[1]

    • Strong acids or bases.[1]

    • Strong oxidizing agents (e.g., peroxides, nitrates).[6]

Step 3.2: Containerization and Labeling

  • Action: Use a clean, dry, chemically compatible container (HDPE or glass is typical) with a secure, threaded cap.[4][20] Adhering to best practices for acutely hazardous substances, use the smallest container practical, not to exceed one quart (~1 liter).[13]

  • Action: As soon as the first drop of waste is added, label the container clearly with:

    • The words "HAZARDOUS WASTE ".[13]

    • The full chemical name: "This compound ". Do not use abbreviations.[4]

    • A clear description of the associated hazards: "Toxic, Corrosive, Suspected Carcinogen ".[5][13]

  • Expert Insight: The EPA holds the waste generator responsible for proper identification from "cradle to grave." A clear, unambiguous label prevents accidental mixing and ensures the disposal contractor handles the material correctly.

Step 3.3: Disposal of Contaminated Materials

  • Action: Any item that has come into direct contact with this compound is also considered hazardous waste. This includes gloves, weighing papers, pipette tips, and contaminated paper towels.[5]

  • Action: These items should be collected in a sealed, labeled plastic bag within the fume hood and then placed in the designated solid hazardous waste container.[5]

  • P-List Best Practice: Empty containers that held the pure compound must NOT be rinsed. They are considered hazardous waste and must be disposed of through your institution's hazardous waste program.[13][15][16]

Step 3.4: Temporary Storage (Satellite Accumulation Area)

  • Action: Keep the sealed waste container in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials.[5] The container must remain closed at all times except when adding waste.[1][4]

Step 3.5: Final Disposal

  • Action: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.[5]

  • Scientific Rationale: Certified disposal contractors are equipped with the specialized high-temperature incinerators and possess the necessary permits to transport and destroy this class of chemical waste in compliance with the Resource Conservation and Recovery Act (RCRA).[7] Never dispose of this chemical down the drain or in the regular trash.[3][5]

Emergency Procedures: Spill Management

Accidents require a prepared, calm response. All actions should prioritize minimizing personnel exposure.

For Small Spills (Contained within a Chemical Fume Hood):

  • Alert Personnel: Immediately notify others in the lab.

  • Ensure PPE: Confirm you are wearing the appropriate PPE described in Section 2.

  • Containment: Do not use water.[17] Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid creating dust.[5][19]

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.[5][19]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water. Place the contaminated cloths in the solid hazardous waste bag.[5]

  • Disposal: Seal and label all waste containers as described in Section 3.

For Large Spills or Spills Outside a Fume Hood:

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Notify your institution's EHS and emergency services.

  • SECURE: Prevent entry into the affected area.

  • Do not attempt to clean up a large spill yourself.

G spill Spill Occurs check_location Is spill contained in fume hood? spill->check_location check_size Is spill small (<100 mL solid)? check_location->check_size Yes evacuate EVACUATE AREA Call EHS/Emergency Services Secure the room check_location->evacuate No check_size->evacuate No cleanup Follow Small Spill Cleanup Protocol: 1. Alert Personnel 2. Don PPE 3. Absorb with inert material 4. Collect & containerize 5. Decontaminate area check_size->cleanup Yes complete Disposal Complete cleanup->complete

Caption: Decision workflow for responding to a chemical spill.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance, protecting yourself, your colleagues, and the wider environment.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation.
  • University of Minnesota. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research.
  • University of California, Santa Barbara. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine.
  • BenchChem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • National Institutes of Health. (n.d.). Guidelines for the Laboratory Use of Chemical Carcinogens.
  • Hazardous Waste Experts. (2015, December 9). P and U Listed Hazardous Wastes.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Chemsafety. (2015, October 6). Hydrazine Hydrate 7.5% - Safety Data Sheet.
  • Cornell University. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • The University of Texas at Dallas. (n.d.). P-Listed Chemical Waste. Institutional Risk & Safety.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Cornell University. (n.d.). Chapter 9 - Particularly Hazardous Substances. Environment, Health and Safety.
  • MCF Environmental Services. (n.d.). Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • CymitQuimica. (2026, January 1). Safety Data Sheet for (2-Bromophenyl)hydrazine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Hydrazines. NCBI.
  • Apollo Scientific. (n.d.). Safety Data Sheet for 4-Bromophenylhydrazine hydrochloride.
  • University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Alfa Aesar. (2024, February 9). Safety Data Sheet for 4-Bromophenylhydrazine hydrochloride.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet for 4-Bromo-2-nitrophenylhydrazine hydrochloride.
  • University of Pennsylvania. (2020, March 11). Fact Sheet: P-Listed Hazardous Waste. Environmental Health and Radiation Safety.
  • VelocityEHS. (2015, January 9). OSHA Retains Strong Focus on Carcinogen Safety.
  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.